Hypoxanthine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4N4O |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2,3,7,8-tetradeuteriopurin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1D,2D/hD2 |
InChI Key |
FDGQSTZJBFJUBT-OPTZXGQFSA-N |
Isomeric SMILES |
[2H]C1=NC2=C(N1[2H])C(=O)N=C(N2[2H])[2H] |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N=CN2 |
Origin of Product |
United States |
Foundational & Exploratory
Hypoxanthine-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Hypoxanthine-d4, with a focus on its use as an internal standard in quantitative analytical methods. This document details experimental protocols and visualizes key metabolic pathways and workflows to support its application in research and development.
Core Chemical Properties and Structure
This compound is a deuterated form of hypoxanthine, a naturally occurring purine derivative.[1] The incorporation of deuterium atoms results in a higher molecular weight compared to the endogenous compound, making it an ideal internal standard for mass spectrometry-based quantification.[1]
Below is a summary of the key chemical properties for both this compound and its non-deuterated analog, hypoxanthine.
| Property | This compound | Hypoxanthine |
| Molecular Formula | C₅D₄N₄O | C₅H₄N₄O |
| Molecular Weight | 140.1 g/mol | 136.11 g/mol [2] |
| Synonyms | 6-Hydroxypurine-d4 | 6-Hydroxypurine, Sarkin[3] |
| CAS Number | 2483831-32-7 | 68-94-0 |
| Physical Form | Solid | White crystalline solid[2] |
| Purity | ≥99% deuterated forms (d₁-d₄) | Not Applicable |
| Solubility | Soluble in DMSO | Water: ~700 mg/L at 23°C |
The Central Role of Hypoxanthine in Purine Metabolism
Hypoxanthine is a critical intermediate in purine metabolism. It is formed from the deamination of adenosine to inosine, which is then converted to hypoxanthine. Hypoxanthine can follow two primary metabolic routes: the salvage pathway or the catabolic pathway.
-
Salvage Pathway: The enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) recycles hypoxanthine back into inosine monophosphate (IMP), which can then be used for the synthesis of new nucleotides. This pathway is an energy-efficient way to reuse purine bases.
-
Catabolic Pathway: Hypoxanthine is oxidized to xanthine and subsequently to uric acid by the enzyme xanthine oxidase. In humans, uric acid is the final product of purine degradation and is excreted in the urine.
The following diagram illustrates the key steps in the purine metabolism pathway involving hypoxanthine.
References
Understanding the Isotopic Labeling of Hypoxanthine-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hypoxanthine-d4, a deuterated form of the naturally occurring purine, hypoxanthine. This guide is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. We will delve into the synthesis, key applications, and the metabolic pathways associated with this important analytical standard.
Introduction to this compound
This compound is a stable isotope-labeled version of hypoxanthine where four hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry, particularly in the field of metabolomics and pharmacokinetic studies. The near-identical chemical and physical properties to its unlabeled counterpart ensure it behaves similarly during sample preparation and analysis, while its distinct mass allows for accurate quantification.
Technical Specifications of this compound
| Property | Value |
| Chemical Formula | C₅D₄N₄O |
| Molecular Weight | 140.1 g/mol |
| CAS Number | 1794787-87-7 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Isotopic Enrichment | ≥99 atom % D |
Synthesis of this compound
The synthesis of this compound is typically achieved through a hydrogen-deuterium exchange reaction. This process involves the substitution of labile protons on the hypoxanthine molecule with deuterium from a deuterium-rich source, such as deuterium oxide (D₂O), under specific catalytic conditions.
Experimental Protocol: Hydrogen-Deuterium Exchange for this compound Synthesis
Materials:
-
Hypoxanthine
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Palladium on carbon (Pd/C, 10%) or other suitable catalyst
-
Deuterated methanol (CD₃OD)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask, dissolve hypoxanthine in D₂O. The concentration will depend on the scale of the reaction.
-
Catalyst Addition: Under an inert atmosphere, carefully add the Pd/C catalyst to the solution.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress is monitored over time by taking small aliquots and analyzing them by mass spectrometry to determine the extent of deuteration. The reaction is typically run for 24-48 hours to achieve high isotopic enrichment.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the solution through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of D₂O or CD₃OD to recover any adsorbed product.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.
-
Recrystallization: For further purification, the crude product can be recrystallized from a suitable deuterated solvent, such as a mixture of D₂O and CD₃OD.
-
Drying and Characterization: Dry the purified this compound under vacuum. Characterize the final product by mass spectrometry to confirm the molecular weight and isotopic enrichment, and by NMR spectroscopy to confirm the structure and position of deuterium labeling.
Applications of this compound
The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays for the determination of hypoxanthine levels in various biological matrices. It is also a valuable tool in metabolic flux analysis to trace the fate of hypoxanthine through metabolic pathways.
Key Experiment: Quantification of Hypoxanthine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical workflow for the quantification of hypoxanthine in human plasma.
Materials and Reagents:
-
Human plasma samples
-
This compound (Internal Standard, IS) stock solution (e.g., 1 mg/mL in methanol)
-
Hypoxanthine analytical standard for calibration curve
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)
Sample Preparation:
-
Prepare Calibration Standards and Quality Controls (QCs): Spike known concentrations of hypoxanthine analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare QCs at low, medium, and high concentrations.
-
Prepare Internal Standard Working Solution: Dilute the this compound stock solution to a working concentration (e.g., 100 ng/mL) in ACN.
-
Protein Precipitation:
-
To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 150 µL of the internal standard working solution in ACN.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient is run to separate hypoxanthine from other matrix components.
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Hypoxanthine: e.g., m/z 137 -> 110
-
This compound: e.g., m/z 141 -> 114
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of hypoxanthine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Presentation
The following tables represent typical data generated from the LC-MS/MS experiment described above.
Table 1: Representative Calibration Curve Data for Hypoxanthine Quantification
| Nominal Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,850 | 51,200 | 0.153 |
| 10 | 15,900 | 50,800 | 0.313 |
| 50 | 80,100 | 51,500 | 1.555 |
| 100 | 162,300 | 50,900 | 3.189 |
| 500 | 815,400 | 51,100 | 15.957 |
| 1000 | 1,630,500 | 50,700 | 32.160 |
Table 2: Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (CV, %) |
| Low | 3 | 2.95 | 98.3 | 4.2 |
| Medium | 80 | 82.1 | 102.6 | 3.1 |
| High | 800 | 790.5 | 98.8 | 2.5 |
Signaling Pathways and Experimental Workflows
Hypoxanthine is a key intermediate in purine metabolism, involved in both the salvage and degradation pathways. This compound can be used as a tracer to study the flux through these pathways.
Purine Salvage and Degradation Pathway
Hypoxanthine can be salvaged back into the nucleotide pool by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form inosine monophosphate (IMP). Alternatively, it can be degraded to xanthine and subsequently to uric acid by xanthine oxidase.
Caption: Metabolic fate of hypoxanthine via the purine salvage and degradation pathways.
Experimental Workflow for Metabolite Quantification using an Internal Standard
The use of a deuterated internal standard like this compound is a cornerstone of robust quantitative metabolomics workflows. The following diagram illustrates the typical experimental process.
Caption: A typical workflow for quantitative analysis using an internal standard.
Conclusion
This compound is an invaluable tool for researchers in the life sciences. Its use as an internal standard in mass spectrometry-based quantification provides a high degree of accuracy and precision, which is essential for reliable metabolomic and pharmacokinetic data. Furthermore, its application as a tracer in metabolic flux analysis allows for a deeper understanding of the dynamics of purine metabolism. This guide has provided a comprehensive overview of the synthesis, application, and relevant metabolic pathways of this compound, serving as a valuable resource for its effective implementation in research and development.
The significance of hypoxanthine in purine metabolism pathways
An In-depth Technical Guide on the Significance of Hypoxanthine in Purine Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxanthine, a naturally occurring purine derivative, occupies a central and critical crossroads in the intricate network of purine metabolism.[1] It serves as a key intermediate in the degradation of purines and as a substrate for their salvage, thereby playing a pivotal role in maintaining the cellular nucleotide pool. Dysregulation of hypoxanthine metabolism is implicated in a range of pathologies, including hyperuricemia, gout, and the devastating Lesch-Nyhan syndrome.[2][3] Furthermore, emerging evidence highlights hypoxanthine as a sensitive biomarker for various conditions associated with cellular energy depletion, such as cardiac ischemia and stroke.[4][5] This technical guide provides a comprehensive overview of the synthesis, degradation, and salvage of hypoxanthine, details its pathological implications, and presents its utility as a clinical biomarker. Detailed experimental protocols and quantitative data are provided to support researchers and drug development professionals in this field.
The Central Role of Hypoxanthine in Purine Metabolism
Hypoxanthine is a purine base that is integral to three major metabolic pathways: the de novo synthesis pathway, the degradation pathway, and the salvage pathway.
1.1. De Novo Synthesis and its Convergence on Hypoxanthine Precursors
The de novo synthesis of purines is an energy-intensive process that builds the purine ring from various precursors, culminating in the formation of inosine monophosphate (IMP). IMP is the first nucleotide formed in this pathway and contains the hypoxanthine base. From IMP, the pathways diverge to synthesize adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the building blocks of nucleic acids.
1.2. The Degradation Pathway: From Nucleotides to Uric Acid
When purine nucleotides are in excess or during cellular turnover, they are catabolized. AMP is deaminated to IMP, and both AMP and GMP are dephosphorylated to their respective nucleosides, adenosine and guanosine. Adenosine is then deaminated to inosine. The enzyme purine nucleoside phosphorylase cleaves the glycosidic bond of inosine to release the free purine base, hypoxanthine, and ribose-1-phosphate.
Hypoxanthine is then sequentially oxidized. The enzyme xanthine oxidase first converts hypoxanthine to xanthine. Subsequently, xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which is the final product of purine degradation in humans and is excreted in the urine. These reactions produce reactive oxygen species (ROS), such as hydrogen peroxide, as byproducts.
1.3. The Salvage Pathway: Recycling for Efficiency
The purine salvage pathway is a crucial energy-conserving mechanism that recycles purine bases to regenerate nucleotides. Hypoxanthine is a key substrate for this pathway. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) catalyzes the reaction of hypoxanthine with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form IMP. This allows cells to replenish their nucleotide pools without undergoing the energetically costly de novo synthesis pathway. The salvage pathway is particularly important in tissues with high energy demands or limited de novo synthesis capacity.
Signaling Pathways and Logical Relationships
The intricate interplay between the de novo, degradation, and salvage pathways is tightly regulated to maintain purine homeostasis.
Caption: Overview of Purine Metabolism Pathways Centered on Hypoxanthine.
Pathological Implications of Dysregulated Hypoxanthine Metabolism
3.1. Hyperuricemia and Gout
An imbalance between the production and excretion of uric acid leads to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood. When uric acid levels exceed its solubility, it can crystallize and deposit in joints and soft tissues, leading to the inflammatory arthritis known as gout. Increased activity of xanthine oxidase or a deficiency in the salvage pathway enzyme HPRT can lead to an overproduction of uric acid from hypoxanthine.
3.2. Lesch-Nyhan Syndrome
Lesch-Nyhan syndrome is a rare, X-linked recessive disorder caused by a severe deficiency of the HPRT enzyme. This deficiency leads to a massive accumulation of uric acid due to the inability to salvage hypoxanthine and guanine. The clinical manifestations include severe neurological dysfunction, cognitive impairment, and self-injurious behavior. The accumulation of PRPP and the subsequent acceleration of de novo purine synthesis contribute to the overproduction of purine precursors that are ultimately degraded to uric acid.
Hypoxanthine as a Clinical Biomarker
Under conditions of cellular stress and energy depletion, such as hypoxia or ischemia, the breakdown of ATP exceeds its synthesis. This leads to an accumulation of AMP, which is further catabolized to adenosine, inosine, and ultimately hypoxanthine.
4.1. Cardiac Ischemia
Elevated plasma levels of hypoxanthine have been identified as an early and sensitive biomarker for acute cardiac ischemia. The increase in hypoxanthine occurs within minutes of an ischemic event, preceding the release of traditional cardiac markers like troponins.
4.2. Stroke and Brain Injury
Similarly, increased levels of hypoxanthine in the cerebrospinal fluid and plasma are associated with ischemic stroke and other forms of brain injury. Hypoxanthine levels can correlate with the severity of the injury and may serve as a prognostic indicator. The conversion of accumulated hypoxanthine to uric acid upon reperfusion can also contribute to oxidative stress and further tissue damage.
Quantitative Data in Hypoxanthine Metabolism
The following tables summarize key quantitative data related to hypoxanthine metabolism.
Table 1: Michaelis-Menten Constants (Km) for Xanthine Oxidase
| Substrate | Km (µM) | Source |
| Hypoxanthine | 10 - 20 | |
| Xanthine | 5 - 15 | |
| 8-Aminohypoxanthine | Similar to Hypoxanthine |
Table 2: Normal Reference Ranges for Hypoxanthine in Biological Fluids
| Biological Fluid | Concentration (µM) | Source |
| Plasma | 1 - 4 | |
| Urine | Variable, often reported as a ratio to creatinine | |
| Cerebrospinal Fluid (CSF) | 0.5 - 2 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for accurate research in purine metabolism.
6.1. Quantification of Hypoxanthine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of hypoxanthine in biological samples.
-
Sample Preparation:
-
Collect blood samples in EDTA-containing tubes and immediately place on ice.
-
Separate plasma by centrifugation at 4°C.
-
Deproteinize plasma samples by adding a threefold volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific mass transition for hypoxanthine (e.g., m/z 137 -> 119).
-
Quantify using a stable isotope-labeled internal standard.
-
Caption: Experimental Workflow for LC-MS/MS Quantification of Hypoxanthine.
6.2. Xanthine Oxidase Activity Assay
The activity of xanthine oxidase can be determined by monitoring the formation of uric acid from hypoxanthine or xanthine.
-
Spectrophotometric Method:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), a substrate (hypoxanthine or xanthine), and the sample containing xanthine oxidase.
-
Initiate the reaction by adding the enzyme source.
-
Monitor the increase in absorbance at 290-293 nm, which corresponds to the formation of uric acid.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of uric acid.
-
-
Fluorometric Method:
-
This is a coupled enzyme assay where xanthine oxidase first produces hydrogen peroxide (H₂O₂) from the oxidation of its substrate.
-
In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to produce a highly fluorescent product (resorufin).
-
Measure the increase in fluorescence over time (e.g., excitation at 535 nm and emission at 587 nm).
-
The rate of fluorescence increase is proportional to the xanthine oxidase activity.
-
6.3. Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Activity Assay
HPRT activity is commonly assessed by measuring the formation of IMP from hypoxanthine.
-
Radiochemical Method:
-
Incubate the cell lysate or purified enzyme with [¹⁴C]-labeled hypoxanthine and PRPP.
-
Separate the product, [¹⁴C]IMP, from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of [¹⁴C]IMP formed using a scintillation counter.
-
-
Non-Radioactive Coupled Enzyme Assay:
-
HPRT converts hypoxanthine to IMP.
-
The produced IMP is then oxidized to xanthosine monophosphate (XMP) by IMP dehydrogenase (IMPDH), which concurrently reduces NAD⁺ to NADH.
-
The increase in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.
-
Caption: Principle of the Non-Radioactive Coupled HPRT Activity Assay.
Conclusion
Hypoxanthine stands as a linchpin in purine metabolism, with its cellular concentration being a tightly regulated parameter reflecting the balance between purine synthesis, degradation, and salvage. Its central position makes it a critical molecule in both normal physiology and a range of pathological conditions. For researchers and drug development professionals, a thorough understanding of hypoxanthine's metabolic pathways is essential for identifying novel therapeutic targets for diseases like gout and for developing innovative diagnostic and prognostic tools for ischemic conditions. The experimental protocols and quantitative data provided herein offer a solid foundation for advancing research in this significant area of cellular metabolism.
References
- 1. Hypoxanthine - Wikipedia [en.wikipedia.org]
- 2. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Gout - Wikipedia [en.wikipedia.org]
- 4. Inosine and hypoxanthine as novel biomarkers for cardiac ischemia: From bench to point-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
Hypoxanthine: A Critical Biomarker for Hypoxia and Ischemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of biomedical research and drug development, the identification and validation of sensitive and specific biomarkers for hypoxia and ischemia are of paramount importance. These conditions, characterized by insufficient oxygen supply to tissues, are central to the pathophysiology of numerous diseases, including myocardial infarction, stroke, and peripheral artery disease. Hypoxanthine, a naturally occurring purine derivative, has emerged as a promising biomarker due to its direct link to the catabolism of adenosine triphosphate (ATP) under oxygen-deprived conditions. This technical guide provides a comprehensive overview of hypoxanthine's role as a biomarker, detailing its biochemical pathways, analytical methodologies for its detection, and its application in preclinical and clinical research.
The Biochemical Basis of Hypoxanthine as a Hypoxia Biomarker
Under normoxic conditions, cellular energy, in the form of ATP, is efficiently generated through oxidative phosphorylation. However, during hypoxia or ischemia, the lack of oxygen as the final electron acceptor halts this process. To meet the energy demand, cells increasingly rely on anaerobic glycolysis, leading to a rapid depletion of ATP stores. This energy crisis triggers the degradation of ATP, leading to a sequential accumulation of its breakdown products: adenosine diphosphate (ADP), adenosine monophosphate (AMP), inosine monophosphate (IMP), inosine, and finally, hypoxanthine.[1][2][3]
The accumulation of hypoxanthine is a direct consequence of ATP degradation and serves as a sensitive indicator of cellular energy stress.[3] During prolonged ischemia, intracellular hypoxanthine concentrations can rise significantly.[4] Upon reperfusion, the reintroduction of oxygen allows the enzyme xanthine oxidase to convert the accumulated hypoxanthine into xanthine and subsequently into uric acid. This reaction is a major source of reactive oxygen species (ROS), which can contribute to reperfusion injury, a paradoxical exacerbation of cellular dysfunction and death following the restoration of blood flow.
Signaling Pathway of ATP Degradation to Hypoxanthine
The catabolic cascade from ATP to hypoxanthine is a critical pathway that reflects the cellular energy state. Under hypoxic or ischemic stress, this pathway becomes highly active.
Quantitative Data on Hypoxanthine as a Biomarker
Numerous studies have provided quantitative evidence supporting the use of hypoxanthine as a biomarker for hypoxia and ischemia across various models and clinical settings.
| Biological Matrix | Condition | Model/Study Population | Fold Change/Concentration | Reference |
| Plasma | Ischemic Stroke | Human Patients | Significantly elevated in the acute stage | |
| Plasma | Ischemic Stroke | Human Patients | Associated with midline shift (β = 1.83) and MMP-9 levels (β = 0.32) | |
| Plasma | Cardiac Ischemia | Human Patients | Elevated concentrations in patients with ischemic heart disease | |
| Blood | Perinatal Asphyxia | Newborn Infants | Significantly higher in asphyxiated groups | |
| Red Blood Cells | High Altitude Hypoxia | Human Volunteers | Decreased levels with exposure to high altitude | |
| Adipose Tissue | Hypoxia | Cultured Human Adipocytes | Increased secretion under hypoxic conditions | |
| Myocardial Dialysate | Myocardial Ischemia | Animal Model | Significant increase at 15 and 60 minutes post-ischemia |
Experimental Protocols for Hypoxanthine Detection
Accurate quantification of hypoxanthine is crucial for its validation and application as a biomarker. Various analytical methods have been developed, each with its own advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the separation and quantification of purine metabolites, including hypoxanthine, in biological fluids.
Sample Preparation (Plasma/Serum):
-
Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA).
-
Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma or serum.
-
Deproteinize the sample by adding a precipitating agent (e.g., perchloric acid or trichloroacetic acid) followed by centrifugation to remove precipitated proteins.
-
The resulting supernatant can be directly injected into the HPLC system or stored at -80°C.
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or trifluoroacetic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV absorbance at a specific wavelength (typically around 254 nm).
Enzymatic Assays (Colorimetric/Fluorometric)
Commercially available assay kits provide a convenient and high-throughput method for measuring hypoxanthine. These assays are typically based on the enzymatic conversion of hypoxanthine by xanthine oxidase.
Assay Principle:
-
Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, producing hydrogen peroxide (H₂O₂) as a byproduct.
-
The generated H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to produce a colorimetric or fluorometric signal.
-
The intensity of the signal is directly proportional to the amount of hypoxanthine in the sample.
General Protocol:
-
Prepare standards and samples in a 96-well plate.
-
Add the reaction mix containing xanthine oxidase, HRP, and the detection probe to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes), protected from light.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the hypoxanthine concentration based on the standard curve.
Experimental Workflow for Hypoxanthine Measurement
The following diagram illustrates a typical workflow for the quantification of hypoxanthine from biological samples.
References
- 1. Metabolic regulation of ATP breakdown and of adenosine production in rat brain extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ATP degradation: Significance and symbolism [wisdomlib.org]
- 4. Inosine and hypoxanthine as novel biomarkers for cardiac ischemia: From bench to point-of-care - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Hypoxanthine's Role in Neurological Disorders and Advancing Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hypoxanthine, a naturally occurring purine derivative, stands at a critical metabolic crossroads, playing a dual role in the central nervous system that is both vital for cellular function and deeply implicated in the pathophysiology of a range of neurological disorders. Its accumulation, often a hallmark of cellular energy depletion and hypoxia, can trigger a cascade of neurotoxic events, including excitotoxicity, oxidative stress, and programmed cell death. Conversely, its downstream metabolite, uric acid, exhibits potent antioxidant properties, suggesting a complex and context-dependent influence on neuronal health. This technical guide provides a comprehensive overview of the multifaceted role of hypoxanthine in neurological disorders, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the core signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to unraveling the complexities of neurological disease and developing novel therapeutic strategies.
Introduction: The Pivotal Role of Hypoxanthine in Neuropurinergic Signaling
Hypoxanthine is a central intermediate in purine metabolism, derived from the degradation of adenosine monophosphate (AMP). Under normal physiological conditions, it is primarily salvaged back into the purine pool by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT).[1] This salvage pathway is particularly crucial in the brain, which has a high energy demand and limited capacity for de novo purine synthesis.[2][3] However, in pathological states characterized by energy failure, such as ischemia and hypoxia, ATP is rapidly catabolized, leading to an accumulation of hypoxanthine.[4][5] This excess hypoxanthine can then be catabolized by xanthine oxidase (XO) to xanthine and subsequently to uric acid, a process that generates reactive oxygen species (ROS) and contributes to oxidative stress. The balance between the purine salvage and degradation pathways is therefore a critical determinant of neuronal fate in the face of metabolic stress.
Hypoxanthine in Neurological Disorders: A Quantitative Perspective
Elevated levels of hypoxanthine in the cerebrospinal fluid (CSF) and brain tissue have been identified as a potential biomarker for several neurological disorders, reflecting underlying metabolic distress and cellular injury. The following tables summarize key quantitative findings from various studies.
Table 1: Hypoxanthine Concentrations in Human Cerebrospinal Fluid (CSF) in Neurological Disorders
| Neurological Condition | Patient Population | Hypoxanthine Concentration (µM) | Control/Reference Concentration (µM) | Fold Increase | Reference(s) |
| Acute Liver Failure | 17 patients | 23.0 ± 12.0 (early) 11.7 ± 6.8 (late) | ~2.0 | ~5.9 - 11.5 | |
| Subarachnoid Hemorrhage | 12 patients | 11.8 ± 2.3 (central CSF) | 6.5 ± 1.0 (lumbar CSF in same patients) | ~1.8 | |
| Various Neurological Diseases (Multiple Sclerosis, Myelopathy, Stroke, Epilepsy, Viral Meningitis) | Neurological patients | Increased 2-3 fold | Control group | 2-3 | |
| Hypoxia | Newborns, children, and adults | Significant increase post-hypoxia | Pre-hypoxia or control levels | Variable |
Table 2: Hypoxanthine Concentrations in Brain Tissue
| Condition | Animal Model/Patient Group | Hypoxanthine Concentration | Control/Reference Concentration | Fold Increase | Reference(s) |
| Severe Hypoxia | 1 and 10-day-old rats | Significant increase | Normoxic controls | Variable | |
| Ischemia | Rat brain | Significant augmentation | Pre-ischemia levels | Chronological increase |
Key Signaling Pathways Involving Hypoxanthine
The neurotoxic effects of elevated hypoxanthine are mediated through several interconnected signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.
Purine Metabolism and Salvage Pathway
The purine salvage pathway is essential for maintaining the nucleotide pool in the brain. A deficiency in the key enzyme HPRT leads to the accumulation of hypoxanthine and the devastating neurological consequences of Lesch-Nyhan syndrome.
Caption: Purine metabolism pathways in the brain.
Hypoxanthine-Induced Excitotoxicity and Oxidative Stress
Elevated extracellular hypoxanthine can contribute to glutamate-mediated excitotoxicity. The subsequent activation of xanthine oxidase during hypoxanthine degradation is a significant source of reactive oxygen species (ROS), leading to oxidative stress and neuronal damage.
Caption: Hypoxanthine's role in excitotoxicity and oxidative stress.
Hypoxanthine-Mediated Pyroptosis via Calcium Overload
Recent research has implicated hypoxanthine in a form of programmed cell death known as pyroptosis, particularly in endothelial cells of the blood-brain barrier. This process is triggered by intracellular calcium overload and the activation of gasdermin E (GSDME).
Caption: Hypoxanthine-induced GSDME-dependent pyroptosis.
Experimental Protocols for Hypoxanthine Research
Accurate and reproducible measurement of hypoxanthine and the activity of related enzymes is fundamental to research in this field. This section provides detailed methodologies for key experiments.
Quantification of Hypoxanthine in Cerebrospinal Fluid (CSF) by High-Performance Liquid Chromatography (HPLC)
Principle: This method separates purine metabolites based on their physicochemical properties using a reversed-phase HPLC column, followed by detection using ultraviolet (UV) absorbance.
Reagents and Materials:
-
CSF samples
-
Perchloric acid (PCA), 0.4 M
-
Potassium carbonate (K2CO3), 2 M
-
Mobile phase: Potassium phosphate buffer (e.g., 50 mM, pH 5.1) with a small percentage of methanol (e.g., 2%)
-
Hypoxanthine standard solutions
-
Reversed-phase C18 column (e.g., Sepharon SGX C18)
-
HPLC system with a UV detector set at ~254 nm
Procedure:
-
Sample Preparation:
-
Thaw CSF samples on ice.
-
Deproteinize the CSF sample by adding an equal volume of ice-cold 0.4 M PCA.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant by adding 2 M K2CO3.
-
Centrifuge again to pellet the potassium perchlorate precipitate.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1 mL/min).
-
Inject a defined volume of the prepared sample (e.g., 20 µL).
-
Monitor the elution profile at ~254 nm.
-
Identify the hypoxanthine peak by comparing its retention time with that of the hypoxanthine standard.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of hypoxanthine.
-
Calculate the concentration of hypoxanthine in the CSF sample by interpolating its peak area on the standard curve.
-
Measurement of Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Activity
Principle: HPRT activity can be measured spectrophotometrically by coupling the formation of inosine monophosphate (IMP) from hypoxanthine to the reduction of NAD+ by IMP dehydrogenase (IMPDH). The resulting increase in NADH is monitored at 340 nm.
Reagents and Materials:
-
Cell or tissue lysates (e.g., erythrocytes, brain homogenates)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2)
-
Hypoxanthine solution
-
Phosphoribosyl pyrophosphate (PRPP) solution
-
IMP dehydrogenase (IMPDH)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Lysate Preparation:
-
Homogenize tissue or lyse cells in a suitable buffer on ice.
-
Centrifuge to remove cellular debris.
-
Determine the protein concentration of the supernatant (e.g., using a Bradford assay).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing assay buffer, hypoxanthine, PRPP, NAD+, and IMPDH.
-
Add a specific amount of cell or tissue lysate to initiate the reaction.
-
Immediately monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
-
Calculation of Activity:
-
Determine the rate of NADH formation from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Express HPRT activity as nmol of IMP formed per hour per mg of protein.
-
Determination of Xanthine Oxidase (XO) Activity
Principle: XO activity is determined by measuring the rate of formation of its product, uric acid, from the substrate xanthine. The increase in uric acid can be monitored spectrophotometrically at ~295 nm. A more sensitive fluorometric assay can also be used, which measures the conversion of pterin to isoxanthopterin.
Reagents and Materials:
-
Tissue homogenates (e.g., brain capillaries)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.8)
-
Xanthine solution
-
(For fluorometric assay) Pterin solution
-
Spectrophotometer or fluorometer
Procedure (Spectrophotometric):
-
Homogenate Preparation:
-
Homogenize tissue in ice-cold assay buffer.
-
Centrifuge and use the supernatant for the assay.
-
-
Enzyme Assay:
-
Add the tissue homogenate to the assay buffer containing xanthine.
-
Monitor the increase in absorbance at ~295 nm over time.
-
-
Calculation of Activity:
-
Calculate the rate of uric acid formation using its molar extinction coefficient.
-
Express XO activity in units per mg of protein.
-
Assessment of Hypoxanthine-Induced Oxidative Stress
Principle: The generation of reactive oxygen species (ROS) in response to hypoxanthine can be assessed by measuring markers of oxidative damage to lipids, proteins, and DNA.
Methods:
-
Lipid Peroxidation: Measured by the thiobarbituric acid reactive substances (TBARS) assay, which detects malondialdehyde (MDA), a product of lipid peroxidation.
-
Protein Carbonylation: Quantified by derivatizing carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH), followed by spectrophotometric or immunological detection.
-
DNA Damage: Assessed by measuring levels of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a common marker of oxidative DNA damage, typically using an ELISA kit.
Future Directions and Therapeutic Implications
The intricate involvement of hypoxanthine in the pathophysiology of neurological disorders presents both challenges and opportunities for therapeutic intervention. Strategies aimed at modulating hypoxanthine levels and its downstream effects are being actively explored.
-
Xanthine Oxidase Inhibitors: Drugs like allopurinol and febuxostat, which inhibit XO, have been investigated for their potential to reduce oxidative stress in conditions like ischemic stroke. However, their efficacy in the brain, where XO expression is relatively low, remains a subject of debate.
-
Enhancing the Purine Salvage Pathway: Strategies to boost HPRT activity could be beneficial in conditions of energy failure, promoting the recycling of hypoxanthine and preserving the cellular nucleotide pool.
-
Targeting Downstream Signaling Cascades: Interventions aimed at mitigating calcium overload, inhibiting pyroptosis, or scavenging ROS could offer neuroprotection in the context of hypoxanthine-induced neurotoxicity.
Conclusion
Hypoxanthine is a critical metabolite that sits at the nexus of cellular energy status and neuronal viability. Its accumulation in various neurological disorders serves as a sensitive barometer of metabolic crisis and a trigger for a cascade of detrimental events. A deeper understanding of the quantitative changes in hypoxanthine levels, the intricacies of its signaling pathways, and the development of robust experimental models are paramount for the advancement of novel diagnostic and therapeutic strategies. This technical guide provides a foundational resource for researchers and clinicians working to translate our growing knowledge of hypoxanthine's role in the brain into tangible benefits for patients with neurological diseases.
References
- 1. Brain purinergic activity linked with depressive symptomatology: hypoxanthine and xanthine in CSF of patients with major depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ujms.net [ujms.net]
- 3. Important role of purine salvage pathway in the brain clarified: Association between uric acid levels and neurodegenerative diseases | News | Science Japan [sj.jst.go.jp]
- 4. Concentration of hypoxanthine in both cerebrospinal fluid and brain tissue increases under intensive hypoxia only - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
Investigating Purine Metabolism Disorders with Hypoxanthine-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Hypoxanthine-d4, a deuterated stable isotope of hypoxanthine, in the investigation of purine metabolism disorders. The use of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard offers a highly sensitive and specific method for the accurate quantification of purine metabolites in biological matrices. This approach is critical for the diagnosis, monitoring, and research of various inherited and acquired disorders of purine metabolism.
Introduction to Purine Metabolism and its Disorders
Purine metabolism is a fundamental biochemical process involving the synthesis, degradation, and salvage of purine nucleotides.[1] These molecules are essential for numerous cellular functions, including DNA and RNA synthesis, energy transfer (ATP, GTP), and cell signaling.[2] Disorders in this pathway can lead to a range of clinical manifestations, from severe neurological impairments to renal dysfunction.[1]
Key enzymes in the purine degradation pathway include purine nucleoside phosphorylase (PNP) and xanthine oxidase (XO).[3] PNP converts inosine and guanosine to hypoxanthine and guanine, respectively. Xanthine oxidase then catalyzes the oxidation of hypoxanthine to xanthine, and further to uric acid, the final product of purine degradation in humans.
Disorders of Purine Metabolism:
-
Lesch-Nyhan Syndrome: A severe X-linked recessive disorder caused by a deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). This enzyme is crucial for the purine salvage pathway. Its deficiency leads to the overproduction and accumulation of uric acid, as well as elevated levels of hypoxanthine and xanthine. Clinically, it is characterized by hyperuricemia, severe neurological dysfunction, and self-injurious behavior.
-
Xanthinuria: A rare autosomal recessive disorder characterized by a deficiency of xanthine oxidase. This leads to the accumulation of hypoxanthine and xanthine and very low levels of uric acid in blood and urine. The primary clinical manifestation is the formation of xanthine kidney stones.
-
Purine Nucleoside Phosphorylase (PNP) Deficiency: An autosomal recessive disorder that results in a severe combined immunodeficiency (SCID). The deficiency of PNP leads to an accumulation of its substrates, inosine and guanosine, and their deoxy forms, which are toxic to lymphocytes, particularly T-cells.
The Role of this compound in Quantitative Analysis
Accurate measurement of purine metabolites is essential for the diagnosis and management of these disorders. Stable isotope dilution with LC-MS/MS is the gold standard for such quantitative analyses. This compound serves as an ideal internal standard for the quantification of endogenous hypoxanthine.
Principle of Isotope Dilution Mass Spectrometry:
A known amount of the stable isotope-labeled internal standard (this compound) is added to the biological sample at the beginning of the sample preparation process. The deuterated standard is chemically identical to the endogenous analyte (hypoxanthine) and thus behaves similarly during extraction, chromatography, and ionization. However, it has a different mass due to the deuterium atoms. The mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge ratios (m/z). By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of internal standard, the concentration of the endogenous analyte can be accurately calculated, correcting for any sample loss during preparation or variations in instrument response.
Quantitative Data on Purine Metabolites
The following tables summarize typical concentrations of key purine metabolites in urine and cerebrospinal fluid (CSF) from healthy controls and patients with specific purine metabolism disorders, as determined by mass spectrometry-based methods.
Table 1: Urinary Purine Metabolite Concentrations (mmol/mol creatinine)
| Metabolite | Healthy Controls | Lesch-Nyhan Syndrome | Xanthinuria |
| Hypoxanthine | < 10 | > 50 (often > 100) | Elevated |
| Xanthine | < 15 | > 50 (often > 100) | Markedly Elevated |
| Uric Acid | 200 - 600 | Markedly Elevated* | Very Low / Undetectable |
*Note: Uric acid levels in Lesch-Nyhan syndrome are typically very high but may be lowered with allopurinol treatment. Data compiled from multiple sources indicating relative changes.
Table 2: Cerebrospinal Fluid (CSF) Purine Metabolite Concentrations (µmol/L)
| Metabolite | Healthy Controls | Lesch-Nyhan Syndrome |
| Hypoxanthine | ~2.5 | Markedly Elevated |
| Xanthine | ~2.5 | Elevated |
Data compiled from sources indicating typical concentrations and relative changes.
Experimental Protocols
This section provides a detailed methodology for the quantification of purine metabolites in urine using LC-MS/MS with this compound as an internal standard. This protocol is adapted from established methods for the analysis of purines and pyrimidines.
Reagents and Materials
-
Standards: Hypoxanthine, Xanthine, Uric Acid, and other purine metabolites of interest.
-
Internal Standard: this compound (≥99% deuterated forms).
-
Solvents: Methanol (ULC-MS grade), Acetonitrile (ULC-MS grade), Isopropanol (ULC-MS grade), Formic acid (ULC-MS grade), Ultrapure water.
-
Sample Preparation: Centrifugal filters or 96-well filtration plates.
Preparation of Standard and Internal Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of each analyte and this compound in an appropriate solvent (e.g., DMSO or aqueous solution with pH adjustment).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range in biological samples (e.g., 0, 1, 2, 4, 8, 16, 32, 64, 128, and 256 µM).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that provides a robust signal in the LC-MS/MS system (e.g., 25 µM).
Sample Preparation (Urine)
-
Normalization: To account for variations in urine dilution, normalize samples to creatinine concentration. Dilute an appropriate volume of urine with ultrapure water to achieve a consistent creatinine concentration (e.g., 0.25 mM).
-
Internal Standard Spiking: To a fixed volume of the diluted urine sample (e.g., 400 µL), add a fixed volume of the this compound internal standard working solution (e.g., 100 µL of 25 µM solution).
-
Protein Precipitation/Filtration: For samples with potential protein content, perform protein precipitation (e.g., with acetonitrile) followed by centrifugation. Alternatively, for cleaner samples like urine, proceed directly to filtration using centrifugal filters or a 96-well filtration plate to remove particulates.
-
Transfer: Transfer the filtrate to an autosampler vial or plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A tandem quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Chromatographic Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column suitable for the separation of polar analytes like purines.
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1-0.4% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Gradient Program: An example gradient could be: 0.0-1.1 min: 10% B; 1.1-6.0 min: 10% to 80% B; 6.0-6.1 min: 80% to 100% B; 6.1-8.0 min: 100% B; 8.0-8.5 min: 100% to 10% B; 8.5-14.0 min: 10% B.
-
Mass Spectrometry Settings: Optimize the MS/MS parameters, including precursor and product ions, cone voltage, and collision energy for each analyte and the internal standard. The MRM transitions for hypoxanthine and this compound would be specific to their molecular masses.
Data Analysis
-
Peak Integration: Integrate the peak areas of the endogenous analytes and this compound.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Quantification: Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Workflows and Pathways
Diagnostic Workflow for Purine Metabolism Disorders
The following diagram illustrates a typical workflow for the diagnosis of purine metabolism disorders using this compound as an internal standard.
Purine Degradation Pathway
This diagram illustrates the key steps in the purine degradation pathway, highlighting the roles of important enzymes and the central position of hypoxanthine.
References
- 1. Metabolic disorders of purine metabolism affecting the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disorders of purine biosynthesis metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Tracing Purine Metabolism: An In-depth Technical Guide to Hypoxanthine-d4 Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of hypoxanthine-d4 as a stable isotope tracer for elucidating the metabolic flux of purine salvage pathways. The purine salvage pathway is a critical component of nucleotide metabolism, recycling purine bases to synthesize nucleotides, and its dysregulation is implicated in various diseases, including cancer and metabolic disorders. Stable isotope tracing with deuterated hypoxanthine, coupled with mass spectrometry, offers a powerful tool to quantitatively assess the dynamics of this pathway, providing valuable insights for basic research and drug development.
Core Concepts: The Purine Salvage Pathway and Isotope Tracing
The purine salvage pathway reclaims purine bases, such as hypoxanthine and guanine, from the degradation of nucleotides. A key enzyme in this process is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which catalyzes the conversion of hypoxanthine and guanine to their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP). IMP can then be converted to adenosine monophosphate (AMP) and GMP, which are essential precursors for DNA and RNA synthesis, as well as for cellular energy metabolism.
Stable isotope tracing utilizes non-radioactive, heavy isotopes, such as deuterium (²H or d), ¹³C, or ¹⁵N, to label metabolic precursors. By introducing a labeled compound like this compound into a biological system, researchers can track the incorporation of the deuterium label into downstream metabolites. Mass spectrometry is then used to detect and quantify the mass isotopologues (molecules of the same compound with different numbers of heavy isotopes), allowing for the calculation of metabolic flux – the rate of turnover of molecules through a metabolic pathway.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the core logic of the purine salvage pathway and a typical experimental workflow for a stable isotope tracing experiment using this compound.
Caption: Metabolic fate of this compound in the purine salvage and catabolic pathways.
Caption: A generalized workflow for metabolic flux analysis using this compound.
Quantitative Data Presentation
The following tables summarize quantitative data extracted from published studies that utilized isotopically labeled hypoxanthine to trace purine metabolism. The data is presented as fractional abundance, which represents the percentage of a metabolite pool that has incorporated the isotopic label.
Table 1: Fractional Abundance of Purine Metabolites in Mouse Tissues after [¹³C₅]-Hypoxanthine Infusion
| Tissue | [¹³C₅]-Hypoxanthine (%) | [¹³C₅]-IMP (%) | [¹³C₅]-AMP (%) | [¹³C₅]-GMP (%) |
| Liver | ~2.5 | ~1.0 | ~0.5 | ~0.5 |
| Spleen | ~3.0 | ~2.5 | ~1.5 | ~1.5 |
| Kidney | ~4.0 | ~1.5 | ~1.0 | ~1.0 |
| Lung | ~3.5 | ~2.0 | ~1.0 | ~1.0 |
| Heart | ~2.0 | ~1.0 | ~0.5 | ~0.5 |
| Brain | ~1.0 | ~0.5 | <0.5 | <0.5 |
| Data is an approximation derived from graphical representations in "De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors" and is intended for comparative purposes. |
Table 2: Isotope Enrichment in HeLa Cells Cultured with [¹⁵N₄]-Hypoxanthine
| Condition | Metabolite | Isotope Enrichment (%) |
| Purine-rich media | AMP | ~95 |
| Purine-rich media | GMP | ~95 |
| Data is an approximation derived from graphical representations in "Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells" and illustrates the high efficiency of the salvage pathway under purine-replete conditions. |
Experimental Protocols
The following protocols are composites based on established methodologies for stable isotope tracing and purine analysis, supplemented with details from studies using labeled hypoxanthine.
In Vitro Labeling of Cultured Cells with this compound
1. Cell Culture and Media Preparation:
-
Culture cells of interest to ~80% confluency in standard growth medium.
-
Prepare labeling medium by supplementing purine-free base medium (e.g., DMEM) with dialyzed fetal bovine serum (to minimize unlabeled purines) and a known concentration of this compound. A typical starting concentration for labeled precursors is in the range of 10-100 µM, but this should be optimized for the specific cell line and experimental goals.
2. Isotope Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with pre-warmed, purine-free medium.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamics of label incorporation. A 12-14 hour incubation is often sufficient to approach isotopic steady state for purine salvage.[1]
3. Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent, typically 80% methanol in water, and scraping the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites for LC-MS/MS analysis.
In Vivo Labeling in a Mouse Model with this compound
1. Animal Preparation:
-
Acclimate mice to the experimental conditions.
-
For some studies, fasting may be required to reduce variability in endogenous metabolite pools.
2. Tracer Administration:
-
Prepare a sterile solution of this compound in a vehicle suitable for intravenous infusion (e.g., saline). The concentration and infusion rate should be optimized to achieve detectable labeling in tissues without causing adverse physiological effects.
-
Administer the this compound solution via intravenous infusion, for example, through the tail vein. The duration of infusion can vary; a 5-hour infusion has been used for labeled hypoxanthine.[2]
3. Tissue Collection and Processing:
-
At the end of the infusion period, euthanize the animal according to approved protocols.
-
Rapidly dissect the tissues of interest and immediately freeze them in liquid nitrogen to quench metabolic activity.
-
Store the frozen tissues at -80°C until metabolite extraction.
4. Metabolite Extraction from Tissues:
-
Homogenize the frozen tissue samples in a pre-chilled extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet tissue debris.
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis of this compound and its Metabolites
1. Chromatographic Separation:
-
Use a liquid chromatography system, such as a UHPLC, to separate the purine metabolites.
-
A C18 reversed-phase column is commonly used for the separation of purine bases and nucleotides.
-
The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid), run in a gradient to elute the metabolites.
2. Mass Spectrometry Detection:
-
A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap) is used for the detection and quantification of the unlabeled and deuterated metabolites.
-
Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
For each metabolite, specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) are monitored to ensure specificity and sensitivity. For this compound, the precursor ion will be m/z 141.1, and for its downstream products, the mass will be shifted by +4 Da compared to the unlabeled counterparts.
3. Data Analysis:
-
Integrate the peak areas for each mass isotopologue of hypoxanthine and its downstream metabolites (IMP, AMP, GMP, xanthine, uric acid).
-
Correct for the natural abundance of isotopes.
-
Calculate the fractional abundance of each labeled metabolite at each time point or in each tissue.
-
Use metabolic flux analysis software to model the data and calculate flux rates through the purine salvage pathway.
Applications in Research and Drug Development
-
Understanding Disease Metabolism: Tracing purine salvage flux can provide insights into the metabolic reprogramming of cancer cells, which often exhibit an increased reliance on salvage pathways for nucleotide synthesis.
-
Drug Target Validation: By measuring the effect of a drug candidate on the flux through the purine salvage pathway, researchers can validate its mechanism of action and efficacy. For example, inhibitors of HGPRT or other enzymes in the pathway can be evaluated.
-
Pharmacodynamic Biomarker Development: The measurement of changes in purine metabolic flux in response to treatment can serve as a pharmacodynamic biomarker to assess drug activity in preclinical and clinical studies.
-
Personalized Medicine: Understanding the variations in purine metabolism among individuals could lead to the development of personalized therapeutic strategies for diseases involving purine metabolic dysregulation.
This technical guide provides a foundational understanding of the principles and methodologies for using this compound to trace purine metabolic flux. The successful implementation of these techniques requires careful optimization of experimental parameters and rigorous data analysis. By leveraging this powerful approach, researchers can gain deeper insights into the intricate network of purine metabolism and its role in health and disease.
References
In-Depth Technical Guide to the Discovery and Synthesis of Deuterated Hypoxanthine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and application of deuterated hypoxanthine. It is designed to furnish researchers, scientists, and professionals in drug development with the core knowledge required to utilize this stable isotope-labeled compound in their studies. The guide details the scientific context of its discovery, provides in-depth synthesis protocols, presents key quantitative data, and outlines experimental workflows.
Discovery and Significance
The "discovery" of deuterated hypoxanthine is not a singular event but rather an outcome of the advancement of stable isotope labeling techniques. The utility of deuterium-labeled compounds as internal standards for mass spectrometry and as tracers in metabolic research has been a driving force in their synthesis and application. Deuterated hypoxanthine, in particular, has become a valuable tool for studying purine metabolism and its role in various physiological and pathological processes. Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometry-based analyses, making it an ideal tracer for metabolic flux analysis and as an internal standard for accurate quantification of endogenous hypoxanthine.
Synthesis of Deuterated Hypoxanthine
The primary method for the synthesis of deuterated hypoxanthine is through hydrogen-deuterium (H-D) exchange. The proton at the C8 position of the purine ring is the most readily exchangeable.
Experimental Protocol: Hydrogen-Deuterium Exchange
This protocol is adapted from established methods for H-D exchange in purine systems.
Materials:
-
Hypoxanthine
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deuterated methanol (MeOD, 99.5 atom % D)
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) (optional catalyst)
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Celite pad or syringe filter)
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Preparation: In a round-bottom flask, dissolve hypoxanthine in D₂O. The concentration can be in the range of 10-50 mg/mL. For enhanced exchange rates, a co-solvent such as deuterated methanol (MeOD) can be added.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove air.
-
Catalyst (Optional): For catalyzed exchange, add a catalytic amount of PtO₂ or Pd/C to the solution.
-
Reaction: Heat the mixture to reflux under an inert atmosphere with vigorous stirring. The reaction time can vary from several hours to days, depending on the desired level of deuteration. The exchange process can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the H8 proton signal.
-
Work-up: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Filtration: If a catalyst was used, filter the reaction mixture through a pad of Celite or a syringe filter to remove the catalyst.
-
Solvent Removal: Remove the D₂O and any other deuterated solvents under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual D₂O.
-
Purification (if necessary): The deuterated hypoxanthine can be further purified by recrystallization from a suitable solvent if needed.
Quantitative Data
Physicochemical Properties
| Property | Hypoxanthine | Deuterated Hypoxanthine (Estimated) |
| Molecular Formula | C₅H₄N₄O | C₅H₃DN₄O (for 8-deuterohypoxanthine) |
| Molar Mass | 136.11 g/mol | 137.12 g/mol (for 8-deuterohypoxanthine) |
| Melting Point | Decomposes >150 °C | Expected to be similar to hypoxanthine |
| Solubility in Water | 0.5 g/L (20 °C) | Expected to be similar to hypoxanthine |
Spectroscopic Data
¹H NMR (Nuclear Magnetic Resonance) Data (in DMSO-d₆):
| Proton | Hypoxanthine (δ, ppm) | 8-Deuterohypoxanthine (δ, ppm) |
| H-2 | ~8.05 (s) | ~8.05 (s) |
| H-8 | ~8.15 (s) | Absent |
| N-H (broad) | Variable | Variable |
¹³C NMR (Nuclear Magnetic Resonance) Data (in DMSO-d₆):
| Carbon | Hypoxanthine (δ, ppm) | 8-Deuterohypoxanthine (δ, ppm) |
| C-2 | ~148 | ~148 |
| C-4 | ~149 | ~149 |
| C-5 | ~116 | ~116 |
| C-6 | ~157 | ~157 |
| C-8 | ~140 | ~140 (C-D coupling observed) |
Mass Spectrometry Data (Electron Ionization):
| m/z | Hypoxanthine (Relative Intensity) | 8-Deuterohypoxanthine (Relative Intensity) | Assignment |
| 136 | 100 | - | [M]⁺ |
| 137 | - | 100 | [M]⁺ |
| 109 | ~50 | ~50 | [M-HCN]⁺ |
| 110 | - | - | [M-DCN]⁺ |
| 81 | ~30 | ~30 | [M-HCN-CO]⁺ |
Experimental Protocols and Visualizations
Purine Salvage Pathway
Deuterated hypoxanthine is a key tool for studying the purine salvage pathway. The following diagram illustrates the central role of hypoxanthine in this pathway.
Caption: The purine salvage pathway, highlighting the role of hypoxanthine.
Experimental Workflow: Metabolic Tracing with Deuterated Hypoxanthine
This workflow outlines the key steps in a typical metabolic tracing experiment using deuterated hypoxanthine in a cell culture model.
Methodological & Application
Application Note and Protocol for the Quantification of Hypoxanthine in Plasma using Hypoxanthine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxanthine, a naturally occurring purine derivative, is a key intermediate in purine metabolism. Its levels in plasma can be indicative of certain pathological conditions, including hypoxia and disorders of purine metabolism. Accurate and precise quantification of hypoxanthine in plasma is crucial for both clinical diagnostics and research. The use of a stable isotope-labeled internal standard, such as Hypoxanthine-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical methods. This approach ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.
This document provides a detailed protocol for the quantification of hypoxanthine in human plasma using this compound as an internal standard with an LC-MS/MS system.
Experimental Workflow
Experimental Protocols
Materials and Reagents
-
Human plasma (collected in EDTA tubes)
-
Hypoxanthine (analytical standard)
-
This compound (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of hypoxanthine and this compound in a suitable solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
Working Standard Solutions: Prepare a series of working standard solutions of hypoxanthine by serial dilution of the primary stock solution.
-
Internal Standard Spiking Solution: Prepare a 1 µg/mL working solution of this compound.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation
Proper sample handling is critical to prevent in-vitro degradation or formation of hypoxanthine.[1][2] Blood samples should be centrifuged immediately after collection, and the plasma should be promptly deproteinized or stored at -80°C.[1][2]
-
To 50 µL of plasma sample (calibrant, QC, or unknown) in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Value |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography), e.g., 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with high %B, gradually decrease to elute polar compounds |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Hypoxanthine Transition | 137.1 -> 110.1 (Quantifier), 137.1 -> 94.1 (Qualifier) |
| This compound Transition | 141.1 -> 114.1 |
Note: MS/MS parameters such as collision energy and cone voltage should be optimized for the specific instrument used.
Data Presentation
The following tables summarize representative quantitative data for a validated hypoxanthine assay in plasma.
Table 1: Calibration Curve Parameters
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Hypoxanthine | 5 - 2000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 5 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Low | 15 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
| Medium | 200 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
| High | 1600 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, %CV: Percent Coefficient of Variation, %RE: Percent Relative Error
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 15 | 85 - 115 | 85 - 115 |
| High | 1600 | 85 - 115 | 85 - 115 |
Hypoxanthine Metabolic Pathway
References
Application Notes and Protocols for Hypoxanthine Quantification in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxanthine, a naturally occurring purine derivative, is a critical intermediate in purine metabolism. Its quantification in urine is of significant interest in clinical and research settings as abnormal levels are associated with various pathological conditions, including hypoxia, gout, and certain metabolic disorders. Accurate and reliable measurement of urinary hypoxanthine is therefore crucial. This document provides detailed application notes and protocols for various sample preparation techniques essential for robust hypoxanthine quantification.
The choice of sample preparation method is critical and depends on the analytical technique employed (e.g., HPLC-UV, LC-MS, GC-MS), the required sensitivity, and the sample throughput. Here, we discuss and provide protocols for common techniques including simple dilution, protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), as well as derivatization for GC-MS analysis.
Purine Metabolism Pathway
The following diagram illustrates the central role of hypoxanthine in the purine metabolism pathway.
Caption: Purine metabolism pathway highlighting the central role of hypoxanthine.
Sample Preparation Techniques: A Comparative Overview
The selection of an appropriate sample preparation technique is paramount for accurate hypoxanthine quantification. The following table summarizes the performance of different methods.
| Parameter | Simple Dilution | Protein Precipitation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | Not Applicable | 85-100% | 65-95% | 75-90% |
| Matrix Effect | High | Moderate to High | Low to Moderate | Moderate |
| LOD/LOQ | Higher | Moderate | Low | Moderate to Low |
| Throughput | High | High | Moderate | Moderate |
| Cost | Low | Low | High | Moderate |
| Labor Intensity | Low | Low | High | Moderate |
Experimental Protocols
Simple Dilution
This method is suitable for rapid screening or when using highly sensitive analytical instruments like LC-MS/MS that are less susceptible to matrix effects.
Workflow:
Caption: Workflow for simple dilution of urine samples.
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample for 10 seconds.
-
Dilute 100 µL of urine with 900 µL of the initial mobile phase (or an appropriate aqueous solution).
-
Vortex the diluted sample for 10 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is ready for injection.
Protein Precipitation (PPT)
PPT is a simple and effective method for removing proteins from urine samples, which can interfere with chromatographic analysis. Acetonitrile is a commonly used precipitating agent.
Workflow:
Caption: Workflow for protein precipitation of urine samples.
Protocol:
-
Pipette 200 µL of urine into a microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample cleanup and concentration of analytes, leading to reduced matrix effects and improved sensitivity. Reversed-phase C18 cartridges are commonly used for hypoxanthine extraction.
Workflow:
Caption: General workflow for solid-phase extraction.
Protocol:
-
Sample Pre-treatment: Centrifuge the urine sample at 3000 x g for 10 minutes. Dilute the supernatant 1:1 with 20 mM ammonium acetate buffer (pH 6.8).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 20 mM ammonium acetate buffer (pH 6.8).
-
Sample Loading: Load 1 mL of the pre-treated urine sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove interfering substances.
-
Elution: Elute hypoxanthine with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 200 µL of the initial mobile phase for analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. For the polar hypoxanthine molecule, a polar organic solvent is required.
Workflow:
Caption: Workflow for liquid-liquid extraction of urine samples.
Protocol:
-
Pipette 1 mL of urine into a glass tube.
-
Add 3 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction (steps 2-5) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase for analysis.
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile and polar compounds like hypoxanthine need to be derivatized to increase their volatility and thermal stability. A common approach is silylation.
Derivatization Pathway:
Quantification of Hypoxanthine in Cell Culture Lysates with Hypoxanthine-d4: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxanthine, a naturally occurring purine derivative, is a key intermediate in purine metabolism. It is formed from the degradation of adenosine monophosphate (AMP) and can be either salvaged back into the nucleotide pool via the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or catabolized to xanthine and subsequently uric acid by xanthine oxidase.[1] Altered levels of hypoxanthine have been implicated in various pathological conditions, including cancer, where it can influence cell proliferation and metastasis.[2] Consequently, the accurate quantification of hypoxanthine in biological samples, such as cell culture lysates, is crucial for understanding its role in cellular processes and for the development of novel therapeutic strategies.
This application note provides a detailed protocol for the sensitive and specific quantification of hypoxanthine in cell culture lysates using a stable isotope-labeled internal standard, Hypoxanthine-d4, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision in quantitative analysis.
Principles and Significance
The methodology described herein is based on the principle of stable isotope dilution mass spectrometry. A known amount of this compound, which is chemically identical to hypoxanthine but has a different mass due to the presence of deuterium atoms, is added to the cell lysate at the beginning of the sample preparation. During LC-MS/MS analysis, hypoxanthine and this compound co-elute from the liquid chromatography column and are detected by the mass spectrometer. By comparing the signal intensity of the endogenous hypoxanthine to that of the internal standard, a precise quantification can be achieved. This method offers superior sensitivity and specificity compared to traditional colorimetric or fluorometric assays.
Experimental Protocols
Materials and Reagents
-
Hypoxanthine (≥99% purity)
-
This compound (≥98% purity, deuterated forms)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Formic acid (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
BCA Protein Assay Kit
-
Microcentrifuge tubes
-
Autosampler vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Refrigerated centrifuge
-
Cell scraper
-
Vortex mixer
-
Analytical balance
-
pH meter
Sample Preparation: Adherent Cell Culture Lysates
-
Cell Culture: Plate cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency.
-
Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any residual medium.
-
Metabolism Quenching and Cell Lysis:
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well of a 6-well plate.
-
Incubate at -80°C for 15 minutes to quench metabolic activity and precipitate proteins.
-
-
Cell Harvesting:
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each lysate sample. A final concentration of 50-100 ng/mL is a good starting point and should be optimized based on the expected endogenous hypoxanthine levels.
-
Homogenization: Vortex the tubes vigorously for 30 seconds.
-
Protein Precipitation and Clarification:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-5 min: 5-95% B; 5-7 min: 95% B; 7.1-10 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
The following Multiple Reaction Monitoring (MRM) transitions should be optimized on the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hypoxanthine | 137.0 | 110.0 | 22 |
| This compound (Predicted) | 141.0 | 114.0 | 22 |
Note: The MRM transition for this compound is predicted based on a neutral loss of 27 Da (HCN), similar to hypoxanthine. The optimal collision energy should be determined experimentally.
Data Presentation
The following tables summarize representative quantitative data for hypoxanthine levels in different cancer cell lines.
Table 1: Intracellular and Extracellular Hypoxanthine Concentrations in Breast Cancer Cell Lines. [2]
| Cell Line | Sample Type | Hypoxanthine Concentration (µM per 1x10⁶ cells) |
| MDA-MB-231 (High Metastatic) | Intracellular | 4.80 ± 0.03 |
| Extracellular | 6.10 ± 0.04 | |
| MCF-7 (Low Metastatic) | Intracellular | 1.70 ± 0.05 |
| Extracellular | Not Detected |
Table 2: Hypoxanthine/Xanthine Levels in Colorectal Cancer Cell Lines.
| Cell Line | Stage | Hypoxanthine/Xanthine Concentration (µM) |
| CCD-841CoN (Normal Colon) | N/A | ~0.92 |
| SW480 | Dukes' B | ~2.86 |
| HCT15 | Dukes' C | ~3.50 |
| HCT116 | Dukes' D | ~5.08 |
Visualizations
References
[AN001]
Introduction
Hypoxanthine and other purine derivatives are fundamental components of cellular metabolism, playing critical roles in energy transfer, signaling, and as precursors for nucleic acid synthesis. The accurate quantification of these highly polar compounds in biological matrices is crucial for researchers in various fields, including disease biomarker discovery, drug development, and metabolic studies. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the retention and separation of polar analytes that are poorly retained by traditional reversed-phase chromatography.[1][2][3] This application note provides a detailed protocol for the separation of hypoxanthine and related purines using HILIC coupled with UV or mass spectrometry (MS) detection.
Principle of HILIC Separation
HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small percentage of a more polar aqueous solvent.[3] The separation mechanism is primarily based on the partitioning of analytes between the bulk mobile phase and a water-enriched layer adsorbed onto the surface of the stationary phase.[3] More polar analytes, like purines, are more strongly retained in this aqueous layer, leading to their separation.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the successful HILIC separation of hypoxanthine and related purines.
Reagents and Materials
-
Standards: Hypoxanthine, Xanthine, Guanine, Adenine, Uric Acid, Inosine, Guanosine, Adenosine (and their stable isotope-labeled internal standards for MS applications)
-
Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Water (Type I, ultrapure)
-
Mobile Phase Additives: Ammonium formate, Ammonium acetate, Formic acid, Acetic acid
-
Sample Preparation: Perchloric acid (PCA) or Trichloroacetic acid (TCA) for protein precipitation, Methanol (LC-MS grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
HILIC column (e.g., ZIC-HILIC, TSKgel Amide-80, Waters Xbridge Amide)
-
UV detector or a Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
Sample Preparation (for Biological Samples like Plasma or Cell Lysates)
-
Protein Precipitation: To 100 µL of sample (plasma, serum, or cell lysate), add 300 µL of ice-cold 0.5 M perchloric acid (PCA) or 10% trichloroacetic acid (TCA).
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the purine analytes.
-
Neutralization (if using PCA): Neutralize the supernatant by adding a calculated amount of potassium carbonate (K2CO3) to precipitate the perchlorate ions. Centrifuge again to remove the precipitate.
-
Dilution: Dilute the final supernatant with acetonitrile to match the initial mobile phase composition (typically >80% ACN).
-
Filtration: Filter the final sample through a 0.22 µm syringe filter before injection.
Chromatographic Conditions
The following are generalized starting conditions. Optimization may be required based on the specific analytes and matrix.
-
Column: ZIC-HILIC (150 mm x 2.1 mm, 3.5 µm) or equivalent amide-based HILIC column.
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 3.5 (adjusted with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 95% B
-
2-15 min: Linear gradient to 60% B
-
15-18 min: Hold at 60% B
-
18.1-25 min: Return to 95% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection:
-
UV: 254 nm.
-
MS/MS: Electrospray Ionization (ESI) in positive ion mode. Monitor specific precursor-product ion transitions for each analyte and internal standard.
-
Data Presentation
The following tables summarize typical quantitative data obtained from HILIC-MS/MS methods for purine analysis.
Table 1: Chromatographic Retention Times and MS/MS Parameters
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Hypoxanthine | 6.8 | 137.046 | 119.035 |
| Xanthine | 8.2 | 153.041 | 135.030 |
| Guanine | 9.5 | 152.057 | 135.051 |
| Adenine | 10.1 | 136.062 | 119.055 |
| Uric Acid | 5.4 | 169.036 | 141.025 |
| Inosine | 11.5 | 269.088 | 137.046 |
| Guanosine | 12.3 | 285.083 | 153.041 |
| Adenosine | 13.1 | 268.104 | 136.062 |
Table 2: Method Validation Parameters
| Analyte | LLOQ (ng/mL) | Linearity (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Hypoxanthine | 0.5 | >0.995 | < 5% | < 7% |
| Xanthine | 0.5 | >0.995 | < 6% | < 8% |
| Guanine | 1.0 | >0.994 | < 7% | < 9% |
| Adenine | 1.0 | >0.996 | < 5% | < 8% |
| Uric Acid | 5.0 | >0.998 | < 4% | < 6% |
| Inosine | 0.2 | >0.997 | < 6% | < 8% |
| Guanosine | 0.2 | >0.996 | < 7% | < 9% |
| Adenosine | 0.1 | >0.999 | < 5% | < 7% |
LLOQ: Lower Limit of Quantification; r²: Coefficient of determination; %RSD: Percent Relative Standard Deviation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for HILIC-based purine analysis.
Purine Metabolism Pathway
Caption: Simplified purine metabolism pathway.
Conclusion
The HILIC chromatography method detailed in this application note provides a robust and reliable approach for the separation and quantification of hypoxanthine and related purines in complex biological samples. The high resolving power of HILIC for polar compounds, combined with the sensitivity and selectivity of mass spectrometry, makes this an ideal technique for metabolomics research and clinical biomarker studies. The provided protocol and data serve as a comprehensive guide for researchers, scientists, and drug development professionals.
References
Application Notes & Protocols: Hypoxanthine-d4 in Drug Metabolism and Toxicology Studies
Introduction
Stable isotope-labeled (SIL) compounds are indispensable tools in modern biomedical and pharmaceutical research. Among these, deuterium-labeled molecules have become a cornerstone for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] Hypoxanthine-d4, a deuterium-labeled version of the naturally occurring purine derivative hypoxanthine, serves as an ideal internal standard for mass spectrometry-based quantification.[2] Its chemical and physical properties are nearly identical to its unlabeled counterpart, allowing it to co-elute during chromatography and experience similar ionization effects, yet be distinctly identifiable by its higher mass.[1][3] This characteristic is crucial for correcting sample loss during preparation and variations in instrument response, thereby enabling highly accurate and precise measurements of hypoxanthine in complex biological matrices. Such precise quantification is vital in drug metabolism and toxicology studies, where hypoxanthine levels can be a key indicator of metabolic pathways, cellular stress, and toxicological events.
Application in Drug Metabolism
In the realm of drug metabolism and pharmacokinetics (DMPK), deuterium-labeled standards are essential for accurately quantifying drugs and their metabolites in biological fluids like plasma and urine. This compound is particularly valuable in studies involving drugs that modulate purine metabolism.
-
Internal Standard for Pharmacodynamic (PD) Biomarkers: A primary application of this compound is as an internal standard for the quantification of endogenous hypoxanthine. This is critical when studying the pharmacodynamics of drugs that inhibit enzymes like xanthine oxidase (XO). XO is a key enzyme in purine catabolism, responsible for converting hypoxanthine to xanthine and then to uric acid. Inhibitors of this enzyme are used to treat hyperuricemia and gout. By using this compound, researchers can accurately measure the resulting accumulation of hypoxanthine in serum or urine, providing a direct assessment of the drug's metabolic effect.
-
Elucidating Metabolic Pathways: Deuterium labeling is a powerful tool for tracking the metabolic fate of compounds. While direct tracing with this compound is less common than its use as an internal standard, the principle remains. Administering a deuterium-labeled drug or metabolite allows researchers to follow its transformation using mass spectrometry, as the deuterium label is incorporated into downstream metabolites. This helps in building a comprehensive picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Application in Toxicology Studies
Hypoxanthine is more than just a metabolic intermediate; its levels can signify critical toxicological events, making its accurate measurement essential.
-
Biomarker of Hypoxia and Inflammation: Elevated concentrations of hypoxanthine in plasma and other biological fluids are associated with hypoxic and inflammatory conditions. For instance, in stored red blood cell units, hypoxanthine accumulates to potentially toxic levels and, upon transfusion, can promote bursts of reactive oxygen species (ROS), leading to inflammatory reactions and adverse outcomes. Similarly, in ischemic stroke, hypoxanthine levels are upregulated and contribute to vascular injury and blood-brain barrier disruption. The use of this compound allows for the reliable monitoring of this critical biomarker in toxicological assessments.
-
Indicator of DNA Damage: Hypoxanthine can be formed in DNA through the spontaneous deamination of adenine. Because hypoxanthine preferentially pairs with cytosine instead of thymine, its presence can lead to errors during DNA replication and transcription if not repaired. The cellular process of base excision repair is responsible for removing hypoxanthine from DNA. Therefore, quantifying hypoxanthine levels in relevant samples can be an indirect measure in studies of genotoxicity and DNA repair mechanisms.
Quantitative Data and Method Performance
The use of this compound as an internal standard in LC-MS/MS assays allows for robust and reproducible quantification. The table below summarizes typical performance characteristics for methods quantifying hypoxanthine and related purine metabolites in biological samples.
| Parameter | Typical Value/Range | Description |
| Linearity (R²) | > 0.99 | Indicates a strong correlation between analyte concentration and instrument response across a defined range. |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 µM | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (CV%) | < 15% | The coefficient of variation, indicating the closeness of repeated measurements. Intra-day and inter-day precision are typically assessed. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, often assessed by spiking known quantities of the analyte into the matrix. |
| Matrix Effect | Minimized | The effect of co-eluting, interfering substances on the ionization of the analyte. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. |
Experimental Protocols
Protocol 1: Quantification of Hypoxanthine in Human Plasma using LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of hypoxanthine from human plasma samples using this compound as an internal standard.
1. Materials and Reagents:
-
Human plasma (collected in K2-EDTA tubes)
-
Hypoxanthine and this compound standards
-
Methanol (LC-MS grade), ice-cold
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials (LC-MS certified)
2. Standard Solution Preparation:
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of hypoxanthine and this compound in a suitable solvent (e.g., DMSO or 0.1 M NaOH) and store at -20°C.
-
Working Standard Solutions: Serially dilute the hypoxanthine primary stock with 50:50 acetonitrile:water to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100 µM).
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock to a final concentration (e.g., 10 µM) in 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
Vortex samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the this compound IS working solution to the plasma and vortex briefly.
-
Add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar analytes like hypoxanthine. A C18 column can also be used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B), ramp down to a lower percentage to elute the analyte, and then return to initial conditions to re-equilibrate the column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for hypoxanthine and this compound. For example:
-
Hypoxanthine: Q1 m/z 137.1 -> Q3 m/z 119.1
-
This compound: Q1 m/z 141.1 -> Q3 m/z 123.1 (Note: These transitions should be optimized on the specific instrument being used).
-
5. Data Analysis:
-
Integrate the peak areas for both the hypoxanthine and this compound MRM transitions.
-
Calculate the peak area ratio (Hypoxanthine Area / this compound Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibration standards.
-
Determine the concentration of hypoxanthine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations: Workflows and Pathways
Caption: Experimental workflow for quantifying hypoxanthine using this compound.
Caption: Key metabolic pathways of hypoxanthine relevant to drug metabolism and toxicology.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of Hypoxanthine-d4 in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor peak shape of Hypoxanthine-d4 in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of poor peak shape, such as tailing or fronting, for this compound?
Poor peak shape for this compound, a polar and basic compound, often manifests as peak tailing. This is typically caused by secondary interactions with the stationary phase, issues with the mobile phase, or problems with the analytical column itself.[1][2][3][4][5] Fronting peaks are less common for this type of analyte but can be caused by column overloading or an inappropriate sample solvent.
Common Causes of Peak Tailing for this compound:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact with the basic functional groups in this compound, leading to peak tailing. These interactions are a primary cause of poor peak shape for basic compounds.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of silanol groups, increasing their interaction with the protonated this compound. Operating at a low pH (around 3.0 or lower) can help to suppress the ionization of silanol groups and improve peak shape.
-
Insufficient Buffer Concentration: A low buffer concentration in the mobile phase may not effectively control the pH at the column surface, leading to inconsistent interactions and peak tailing.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort the peak shape. Over time, the stationary phase can degrade, especially when using aggressive mobile phases, leading to a decline in performance and poor peak shape.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening and tailing.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.
Q2: My this compound peak is tailing. How can I improve its symmetry?
Improving the peak symmetry of this compound often involves addressing the secondary interactions with the HPLC column. Here are several strategies to try:
-
Optimize Mobile Phase pH: Adjust the mobile phase to a lower pH, typically between 2.5 and 3.5, using an acidic modifier like formic acid or phosphoric acid. This protonates the silanol groups on the stationary phase, reducing their interaction with the basic this compound molecule.
-
Increase Buffer Concentration: If using a buffer, increasing its concentration (e.g., from 10 mM to 25-50 mM) can help to maintain a consistent pH environment and mask residual silanol interactions. Note that for LC-MS applications, high buffer concentrations can cause ion suppression.
-
Use an Ion-Pairing Reagent: For challenging separations, adding an ion-pairing reagent like sodium heptane sulfonate to the mobile phase can improve retention and peak shape by forming a neutral complex with the analyte.
-
Select an Appropriate Column:
-
End-capped Columns: Use a column with high-quality end-capping to minimize the number of accessible silanol groups.
-
Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase, which helps to shield the analyte from interacting with the silica surface.
-
Pentafluorophenyl (PFP) columns: These may offer some improvement but often require additional optimization.
-
-
Reduce Injection Volume/Concentration: To rule out column overload, try reducing the injection volume or diluting the sample.
-
Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent to ensure proper focusing at the head of the column.
Q3: I am observing a shorter retention time for this compound compared to its non-deuterated analog. Is this normal, and can it affect my peak shape?
Yes, it is common for deuterated compounds to exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts. This is known as the deuterium isotope effect. While this shift in retention time itself doesn't directly cause poor peak shape, it's a factor to be aware of, especially in methods where co-elution with the non-deuterated standard is critical for accurate quantification. If the peak shape is poor, it is likely due to the other factors discussed in this guide.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Peak Shape
This protocol outlines a systematic approach to optimizing the mobile phase to reduce peak tailing of this compound.
Objective: To improve the peak symmetry of this compound by adjusting the mobile phase pH and buffer concentration.
Materials:
-
HPLC system with UV or Mass Spectrometric detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard solution
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid (or other suitable acid)
-
Ammonium formate (or other suitable buffer salt)
Procedure:
-
Baseline Experiment:
-
Prepare a mobile phase of 95:5 Water:Acetonitrile.
-
Inject the this compound standard and record the chromatogram.
-
Calculate the tailing factor for the this compound peak. A tailing factor greater than 1.2 is generally considered significant.
-
-
pH Adjustment:
-
Prepare a series of mobile phases with varying pH values by adding formic acid. Start with 0.1% formic acid in the aqueous portion and test concentrations down to achieve a pH of approximately 2.5.
-
Equilibrate the column with each new mobile phase for at least 10-15 column volumes.
-
Inject the standard and record the chromatogram for each pH condition.
-
Compare the tailing factors to the baseline experiment.
-
-
Buffer Concentration Adjustment:
-
If peak tailing persists, introduce a buffer. Prepare mobile phases with a low pH (e.g., 3.0) and varying concentrations of ammonium formate (e.g., 10 mM, 25 mM, 50 mM).
-
Repeat the equilibration and injection steps for each buffer concentration.
-
Analyze the impact of buffer strength on peak shape.
-
Data Presentation:
| Mobile Phase Composition | pH | Tailing Factor | Retention Time (min) |
| 95:5 Water:Acetonitrile | ~6.5 | 2.1 | 3.5 |
| 95:5 Water:Acetonitrile + 0.1% Formic Acid | ~2.8 | 1.3 | 3.2 |
| 95:5 Water:Acetonitrile + 0.2% Formic Acid | ~2.5 | 1.1 | 3.1 |
| 95:5 Water (10mM NH4FA):Acetonitrile | 3.0 | 1.2 | 3.3 |
| 95:5 Water (25mM NH4FA):Acetonitrile | 3.0 | 1.0 | 3.4 |
Note: The data in this table is illustrative and will vary depending on the specific column and HPLC system used.
Visualizations
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a logical workflow for troubleshooting poor peak shape of this compound.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Factors Influencing this compound Peak Shape
This diagram illustrates the key factors that can influence the peak shape of this compound during HPLC analysis.
Caption: Factors affecting this compound peak shape in HPLC.
References
Minimizing ion suppression effects for Hypoxanthine-d4 in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects for Hypoxanthine-d4 in LC-MS/MS experiments.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of this compound that may be related to ion suppression.
Problem: Significant signal drop or loss of this compound in matrix samples compared to neat standards.
Possible Cause: This is a classic sign of ion suppression, where components in the sample matrix co-eluting with this compound interfere with its ionization.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Protein Precipitation (PPT): A common first step for plasma or serum samples. Acetonitrile is an effective precipitation solvent for removing proteins.
-
Solid-Phase Extraction (SPE): Offers more selective cleanup than PPT. A hydrophilic interaction liquid chromatography (HILIC) or mixed-mode sorbent can be effective for a polar compound like hypoxanthine.
-
Liquid-Liquid Extraction (LLE): Can be used to remove non-polar interferences.
-
-
Chromatographic Optimization: Adjusting the liquid chromatography method can separate this compound from interfering matrix components.
-
Gradient Modification: A shallower gradient can improve the resolution between this compound and co-eluting species.
-
Column Chemistry: If using reversed-phase chromatography, consider a column with a polar endcapping or switch to a HILIC column, which is well-suited for polar analytes like hypoxanthine.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[1] This is a viable option if the concentration of this compound is high enough to remain detectable after dilution.
Problem: Inconsistent and irreproducible results for quality control (QC) samples.
Possible Cause: Variability in the sample matrix between different samples can lead to varying degrees of ion suppression, resulting in poor reproducibility.
Solutions:
-
Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples. This helps to ensure that the degree of ion suppression is consistent across all samples, improving accuracy.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): As this compound is itself a SIL-IS, ensure it is used correctly to normalize the analyte signal. The analyte-to-internal standard peak area ratio should be used for quantification, as the SIL-IS will experience similar ion suppression to the unlabeled analyte.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample inhibit the ionization of the analyte of interest (in this case, this compound) in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[2] Given that this compound is often used as an internal standard to quantify endogenous hypoxanthine in complex biological matrices like plasma, urine, or tissue homogenates, understanding and mitigating ion suppression is critical for reliable results.
Q2: What are the common sources of ion suppression in biological samples?
A2: Common sources of ion suppression include salts, phospholipids from cell membranes, proteins, and detergents that might be used during sample preparation.[3] In plasma samples, for instance, immediate deproteinization after separating plasma from cells is crucial to prevent in vitro modifications of oxypurines that could contribute to matrix effects.[4]
Q3: How can I determine if my this compound signal is being suppressed?
A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound solution into the MS detector while injecting a blank matrix extract onto the LC column. A drop in the baseline signal for this compound indicates the retention times at which matrix components are eluting and causing suppression.
Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression for this compound?
A4: ESI is generally more susceptible to ion suppression than APCI.[5] This is because ESI involves the ionization of the analyte in the liquid phase, where competition for charge and surface access on the spray droplets can be significant. APCI, on the other hand, vaporizes the sample before ionization in the gas phase, making it less prone to interference from non-volatile matrix components. For a polar molecule like hypoxanthine, ESI is a common ionization technique.
Q5: Can the choice of anticoagulant for blood collection affect ion suppression?
A5: Yes, the choice of anticoagulant can influence matrix effects. For metabolomics studies, heparinized plasma is often preferred as it has been shown to better preserve the native biochemical state and minimize ion suppression compared to EDTA. EDTA can introduce strong signals that may obscure neighboring metabolites.
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma Samples
-
To 100 µL of plasma, add 400 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a new tube for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Protocol 2: Post-Column Infusion Experiment
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Using a syringe pump, deliver this solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the MS inlet.
-
Begin the infusion and allow the this compound signal to stabilize.
-
Inject a blank, extracted matrix sample onto the LC column and run your standard chromatographic method.
-
Monitor the this compound signal throughout the run. Any significant drop in the signal indicates a region of ion suppression.
Data Presentation
Table 1: Example LC and MS Parameters for Hypoxanthine Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | HILIC, 2.1 x 100 mm, 4 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% B, hold for 0.2 min, decrease to 80% B over 7.8 min, decrease to 50% B over 1 min, hold for 2 min, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3000 V |
| Nebulizer Pressure | 30 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 320 °C |
| MRM Transition (Hypoxanthine) | e.g., m/z 137 -> 119 |
| MRM Transition (this compound) | e.g., m/z 141 -> 123 |
Note: These are example parameters based on published methods for similar analytes and should be optimized for your specific instrument and application.
Visualizations
Caption: Workflow for minimizing ion suppression for this compound.
Caption: Troubleshooting decision tree for this compound signal issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucd.ie [ucd.ie]
- 4. [Assay of plasma xanthine and hypoxanthine by coupled gas chromatography-mass spectrometry and sampling problems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthine, Uric Acid & Hypoxanthine Analyzed with LCMS - AppNote [mtc-usa.com]
Addressing matrix effects in the analysis of Hypoxanthine-d4 in serum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of Hypoxanthine-d4 in serum.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In serum analysis, these components include salts, endogenous metabolites, and, most notably, phospholipids. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal) of this compound, compromising the accuracy, precision, and sensitivity of the quantitative results.[2]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?
A2: A SIL-IS is considered the gold standard for mitigating matrix effects.[2] Because this compound is chemically identical to the analyte (Hypoxanthine) but has a different mass, it co-elutes and experiences the same ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, variations caused by the matrix effect can be effectively compensated for, leading to more accurate and precise quantification.
Q3: How is the magnitude of the matrix effect quantified?
A3: The matrix effect is quantified by calculating the Matrix Factor (MF) . This is done by comparing the peak area of an analyte spiked into a blank, extracted serum sample (post-extraction spike) with the peak area of the analyte in a neat solution (e.g., mobile phase).
-
MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. To account for the correction provided by the internal standard, the IS-Normalized Matrix Factor is calculated:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
An IS-Normalized MF value close to 1.0, with a coefficient of variation (%CV) of ≤15% across different lots of serum, indicates that the internal standard is effectively compensating for the matrix effect.
Troubleshooting Guide
Problem: I'm observing significant ion suppression and high variability in my this compound signal.
This is a classic sign of a significant matrix effect, likely due to endogenous components in the serum, such as phospholipids. Phospholipids are known to co-elute with many analytes in reversed-phase chromatography and are a primary cause of ion suppression.
Visualizing the Troubleshooting Workflow
References
Improving the recovery of Hypoxanthine-d4 from complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Hypoxanthine-d4 from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is consistent and high recovery of this compound important in bioanalytical methods?
Consistent and adequate recovery of an internal standard (IS) like this compound is critical for the accuracy and precision of quantitative bioanalysis.[1] The primary role of an IS is to compensate for the variability and potential loss of the analyte during the entire analytical workflow, which includes sample preparation, injection, and analysis. Poor or variable IS recovery can indicate problems with the extraction procedure, matrix effects, or instrument performance, ultimately compromising the reliability of the quantitative data.
Q2: What are the main sample preparation techniques for extracting this compound from biological matrices?
The most common techniques for extracting small molecules like this compound from biological matrices such as plasma, urine, and tissue homogenates are:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent or acid is added to the sample to precipitate proteins, which are then removed by centrifugation.
-
Liquid-Liquid Extraction (LLE): A method that separates compounds based on their differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A technique where the sample is passed through a solid sorbent that retains the analyte, which is then eluted with an appropriate solvent.
Q3: Which factors can influence the recovery of this compound?
Several factors can affect the recovery of this compound, including:
-
Physicochemical properties of this compound: As a polar molecule, its solubility in different solvents is a key factor.
-
Biological matrix: The composition of the matrix (e.g., plasma, urine, tissue) can significantly impact extraction efficiency due to the presence of interfering substances like proteins and lipids.
-
Choice of extraction method and solvent: The selection of the appropriate extraction technique and solvents is crucial for optimal recovery.
-
pH of the sample and solvents: The pH can affect the ionization state of this compound, influencing its retention and elution behavior.
-
Sample handling and storage: Proper handling and storage conditions are necessary to prevent degradation of the analyte.
Troubleshooting Guides
Low Recovery in Protein Precipitation
Problem: You are experiencing low recovery of this compound from plasma or serum after protein precipitation.
dot
Caption: Troubleshooting workflow for low recovery in protein precipitation.
Low Recovery in Solid-Phase Extraction (SPE)
Problem: Your recovery of this compound from urine or plasma is low when using Solid-Phase Extraction.
dot
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction.
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: You are observing poor recovery of this compound from tissue homogenates using Liquid-Liquid Extraction.
dot
Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction.
Quantitative Data Summary
The following tables summarize expected recovery rates of Hypoxanthine and similar polar compounds from various biological matrices using different extraction methods. Note that specific recovery data for this compound is limited in the literature; therefore, data for the non-deuterated form or similar polar analytes are included for reference.
Table 1: Recovery from Plasma/Serum
| Extraction Method | Analyte | Recovery (%) | Reference/Notes |
| Protein Precipitation | |||
| Acetonitrile | General Polar Metabolites | >80% | Acetonitrile is often more efficient in protein removal than methanol.[2][3] |
| Methanol | General Polar Metabolites | >80% | A reliable approach for routine metabolomics. |
| Solid-Phase Extraction | |||
| Mixed-Mode Cation Exchange | Basic Drugs | 68.5 - 92.1% | Recovery is highly dependent on the specific sorbent and protocol. |
| Liquid-Liquid Extraction | |||
| Methyl tert-butyl ether (MTBE) | General Metabolites | Variable | Often used in combination with other methods for broader coverage.[2] |
Table 2: Recovery from Urine
| Extraction Method | Analyte | Recovery (%) | Reference/Notes |
| Solid-Phase Extraction | |||
| Polymeric Sorbent | Hypoxanthine | 94.3 - 107.3% | A validated LC-MS/MS method demonstrated high and consistent recovery.[4] |
| Phenyl Sorbent | Multiple Drugs | >85.5% | Phenyl sorbents can be effective for a range of analytes. |
| Direct Injection | |||
| Dilute-and-Inject | Hypoxanthine | Not Applicable | While simple, this method is prone to significant matrix effects. |
Table 3: Recovery from Tissue Homogenates
| Extraction Method | Analyte | Recovery (%) | Reference/Notes |
| Protein Precipitation | |||
| Acetonitrile | Vitamin D Metabolites | 99.06 - 106.92% | Demonstrates high recovery for small molecules from brain tissue. |
| Liquid-Liquid Extraction | |||
| MTBE/Methanol | General Metabolites | Variable | The order of solvent addition can impact recovery. |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma/Serum Samples
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
Vortex each sample for 10 seconds.
-
-
Precipitation:
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing this compound at the desired concentration).
-
Vortex vigorously for 30 seconds.
-
-
Incubation & Centrifugation:
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
-
Sample Pre-treatment:
-
Thaw urine samples and centrifuge at 5,000 x g for 10 minutes to remove particulates.
-
Dilute 100 µL of urine with 900 µL of 0.1% formic acid in water.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Liquid-Liquid Extraction (LLE) for Tissue Homogenates
-
Tissue Homogenization:
-
Homogenize approximately 100 mg of frozen tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).
-
-
Extraction:
-
To 200 µL of the tissue homogenate, add 800 µL of a mixture of methyl tert-butyl ether (MTBE) and methanol (3:1, v/v) containing this compound.
-
Vortex for 1 minute.
-
-
Phase Separation:
-
Add 200 µL of water and vortex for another minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to facilitate phase separation.
-
-
Organic Phase Collection:
-
Carefully collect the upper organic layer into a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Determination of urinary S-sulphocysteine, xanthine and hypoxanthine by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Collision Energy for Hypoxanthine-d4 Fragmentation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the collision energy for the fragmentation of Hypoxanthine-d4 in tandem mass spectrometry (MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion (m/z) for this compound?
A1: The molecular formula for this compound is C₅D₄N₄O, with a molecular weight of approximately 140.1 Da.[1] In positive ion mode electrospray ionization (ESI+), the expected precursor ion to monitor will be the protonated molecule, [M+H]⁺, at an m/z of approximately 141.1.
Q2: What are the expected major fragment ions of this compound?
A2: Based on studies of similar purine structures, the fragmentation of the protonated purine base is expected to occur via two primary pathways: the neutral loss of ammonia (ND₃) and the neutral loss of deuterated cyanamide (ND₂CN).[2] Given the deuteration of this compound, the resulting product ions would be different from unlabeled hypoxanthine. The exact m/z of the fragment ions should be determined experimentally through a product ion scan.
Q3: How does the optimal collision energy for this compound differ from that of unlabeled Hypoxanthine?
A3: The optimal collision energy is dependent on the mass and stability of the precursor ion. Since this compound is more massive than its unlabeled counterpart, it may require slightly higher collision energy to achieve the same degree of fragmentation. However, this difference is often minimal and must be determined empirically for your specific instrument.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or No Fragment Ion Intensity | 1. Inappropriate collision energy setting (too low or too high). 2. Low precursor ion intensity. 3. Incorrect precursor ion m/z selection. 4. Instrument parameters are not optimized. | 1. Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the expected product ions. 2. Optimize source conditions (e.g., spray voltage, gas flows, temperature) to maximize the precursor ion signal. 3. Verify the correct m/z of the [M+H]⁺ ion for this compound (approx. 141.1). 4. Ensure other MS parameters like collision gas pressure and resolution are appropriately set. |
| Unstable or Irreproducible Signal | 1. Fluctuations in the infusion flow rate. 2. Unstable spray in the ESI source. 3. Contamination in the sample or LC-MS system. | 1. Ensure the syringe pump is functioning correctly and the flow rate is stable. 2. Check the spray needle position and for any blockages. Optimize source parameters for a stable spray. 3. Run a blank injection to check for system contamination. Ensure high-purity solvents and clean sample vials are used. |
| Presence of Unexpected Fragment Ions | 1. In-source fragmentation. 2. Presence of impurities or co-eluting compounds. 3. Isotopic overlap from other compounds. | 1. Reduce the cone/declustering potential to minimize fragmentation in the ion source. 2. Check the purity of the this compound standard. If using chromatography, ensure adequate separation from other sample components. 3. Narrow the precursor isolation window in the first quadrupole (Q1). |
| Parent Ion Still Present at High Collision Energy | 1. The compound is very stable. 2. Collision gas pressure is too low. | 1. Continue to increase the collision energy in small increments until the parent ion intensity is minimal and the product ion intensity is maximized. 2. Check and, if possible, increase the collision gas pressure according to the instrument manufacturer's recommendations. |
Experimental Protocol: Optimizing Collision Energy for this compound
This protocol outlines a systematic approach to determine the optimal collision energy for the fragmentation of this compound using a triple quadrupole or similar tandem mass spectrometer.
1. Sample Preparation:
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
2. Instrument Setup and Infusion:
-
Set up the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Infuse the this compound standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ion source parameters (e.g., capillary voltage, source temperature, nebulizer gas, and drying gas flow) to obtain a stable and maximal signal for the precursor ion at m/z 141.1.
3. Product Ion Scan:
-
Perform a product ion scan by selecting the precursor ion m/z 141.1 in the first quadrupole (Q1) and scanning a range of m/z values in the third quadrupole (Q3) to identify the major fragment ions. Start with a collision energy of around 20 eV.
4. Collision Energy Ramp:
-
Set up a Multiple Reaction Monitoring (MRM) or product ion scan method where the precursor ion m/z 141.1 is selected.
-
Monitor the intensity of the most abundant product ion(s) identified in the previous step.
-
Program the instrument to ramp the collision energy from a low value (e.g., 5 eV) to a high value (e.g., 50 eV) in discrete steps (e.g., 2-3 eV increments).
-
Allow the signal to stabilize at each collision energy setting before recording the intensity.
5. Data Analysis:
-
Plot the intensity of each product ion as a function of the collision energy.
-
The optimal collision energy for a specific fragmentation pathway is the value that yields the highest product ion intensity.
Data Presentation
Table 1: Observed Fragmentation of Unlabeled Hypoxanthine
| Collision Energy (eV) | Precursor Ion (m/z 137) Intensity | Product Ion Intensity | Observations |
| 10 | High | Not Observed | Only the parent ion is observed.[3] |
| 20 | Reduced | Observed | Fragment ion signal appears.[3] |
| 40 | Not Observed | High | Parent ion signal is no longer observed.[3] |
Table 2: Projected Fragmentation Data for this compound
Note: The following data are projected based on the fragmentation of unlabeled hypoxanthine and common purine fragmentation pathways. These values should be confirmed experimentally.
| Precursor Ion (m/z) | Projected Product Ion (m/z) | Proposed Neutral Loss | Estimated Optimal Collision Energy (eV) |
| 141.1 | 114.1 | HCN + D₂ | 20 - 35 |
| 141.1 | 96.1 | D₂NCN | 25 - 40 |
Visualization
Caption: Workflow for optimizing collision energy for this compound fragmentation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Collisionally-induced dissociation of purine antiviral agents: mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-NMR metabolomics analysis identifies hypoxanthine as a novel metastasis-associated metabolite in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hypoxanthine-d4 Co-elution Issues
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-eluting peaks when using Hypoxanthine-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing co-elution or poor peak shape with this compound?
Co-elution or poor peak shape involving Hypoxanthine and its deuterated internal standard, this compound, can arise from several factors:
-
Inherent Isotope Effects: Deuterated standards, while chemically similar to the analyte, can exhibit slight differences in chromatographic behavior. Protiated compounds (the non-deuterated analyte) may bind more strongly to nonpolar stationary phases than their deuterated counterparts, leading to slight retention time differences.[1][2][3]
-
Method Parameters: Suboptimal chromatographic conditions are a primary cause of co-elution. This includes an inappropriate mobile phase composition, gradient, flow rate, or column temperature.
-
Column Issues: A contaminated guard or analytical column, or a void in the column packing, can lead to peak splitting or broadening, which may be mistaken for co-elution.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer and potentially interfering with peak integration.
Q2: My Hypoxanthine and this compound peaks are slightly separated. Is this a problem?
A small, consistent separation between the analyte and its deuterated internal standard is not necessarily a problem, as long as the peaks are sharp, symmetrical, and well-resolved from other interferences. This slight separation is often due to the deuterium isotope effect.[1][2] However, if the separation is inconsistent or leads to inaccurate quantification, method optimization is required.
Q3: How can I confirm that I have a co-elution issue?
-
Visual Inspection of the Chromatogram: Look for asymmetrical peaks, shoulders, or split peaks.
-
Peak Purity Analysis: If using a Diode Array Detector (DAD) or a photodiode array (PDA) detector, assess the peak purity. A non-homogenous spectrum across the peak suggests the presence of more than one compound.
-
Extracted Ion Chromatograms (EICs): In LC-MS, extract the ion chromatograms for the specific m/z of Hypoxanthine, this compound, and any potential interfering ions. This can help to distinguish between co-eluting compounds.
Troubleshooting Guides
Guide 1: Optimizing Chromatographic Conditions to Resolve Co-eluting Peaks
If you are experiencing co-elution of this compound with either the parent analyte or an interfering peak, a systematic approach to method optimization is crucial.
Troubleshooting Workflow for Co-elution
Caption: A logical workflow for diagnosing and resolving co-eluting peaks in HPLC analysis.
Step-by-Step Guide:
-
Mobile Phase Optimization:
-
Adjust Organic Solvent Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase retention times and may improve separation.
-
Change Organic Solvent: Switching between acetonitrile and methanol can alter selectivity due to different interactions with the stationary phase.
-
Modify Mobile Phase Additives: The addition of buffers or ion-pairing reagents can influence the ionization state of analytes and improve peak shape and resolution. For polar compounds like hypoxanthine, hydrophilic interaction liquid chromatography (HILIC) may be a better choice than reversed-phase.
-
-
Column Chemistry Selection:
-
Reversed-Phase vs. HILIC: Hypoxanthine is a polar compound, and HILIC columns are often better suited for its retention and separation compared to traditional C18 columns.
-
Different Stationary Phases: If using reversed-phase, consider a column with a different stationary phase (e.g., phenyl-hexyl, polar-embedded) to alter selectivity.
-
-
Gradient and Flow Rate Adjustments:
-
Modify the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.
-
-
Temperature Control:
-
Optimizing the column temperature can influence selectivity and peak shape. Lower temperatures often lead to better resolution but longer run times.
-
Guide 2: Addressing Instrument and Column Health
-
Column Contamination: If all peaks in your chromatogram are showing poor shape, your column may be contaminated. Flush the column according to the manufacturer's instructions.
-
Blocked Frit: A blocked column frit can cause peak splitting. If flushing does not resolve the issue, the frit or the entire column may need to be replaced.
-
Column Voids: Voids in the column packing can disrupt the flow path and lead to split peaks. This usually requires column replacement.
Quantitative Data Summary
The following table summarizes the impact of different chromatographic parameters on peak resolution.
| Parameter | Change | Expected Impact on Resolution | Considerations |
| Mobile Phase | Decrease % Organic (Reversed-Phase) | Increase | Longer run times |
| Switch from Methanol to Acetonitrile | Change in selectivity | May improve or worsen resolution depending on analytes | |
| Increase Buffer Concentration (HILIC) | Decrease retention | May alter selectivity | |
| Stationary Phase | Switch from C18 to HILIC | Improved retention and resolution for polar analytes | Requires different mobile phase conditions |
| Switch from C18 to Phenyl-Hexyl | Altered selectivity | May resolve co-eluting peaks | |
| Flow Rate | Decrease | Increase | Longer run times |
| Temperature | Decrease | Increase | Longer run times, increased backpressure |
| Particle Size | Decrease | Increase | Higher backpressure, requires appropriate HPLC/UHPLC system |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Hypoxanthine
This protocol is a starting point for the analysis of hypoxanthine and can be optimized to resolve co-elution with this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-5 min, 2-15% B; 5-10 min, 15-50% B; 10-12 min, 50-95% B; 12-15 min, 95% B; 15-16 min, 95-2% B; 16-20 min, 2% B.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or MS/MS.
Protocol 2: HILIC Method for Hypoxanthine
This method is suitable for enhancing the retention of polar compounds like hypoxanthine.
-
Column: HILIC column (e.g., Amide, Silica).
-
Mobile Phase A: 10 mM Ammonium formate in water, pH 4.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and decrease to elute the analytes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: MS/MS.
Signaling Pathway/Workflow Diagram
Caption: A general experimental workflow for LC-MS analysis of Hypoxanthine.
References
Technical Support Center: Hypoxanthine Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the pre-analytical factors affecting hypoxanthine stability. Adhering to proper sample collection and storage protocols is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is hypoxanthine, and why is its stability in samples a major concern?
A1: Hypoxanthine is a naturally occurring purine derivative that results from the breakdown of adenosine triphosphate (ATP), the primary energy currency of cells.[1] Its levels in biological fluids can serve as a sensitive biomarker for hypoxia (oxygen deprivation) and other metabolic stress conditions.[2][3][4] However, hypoxanthine concentrations are highly susceptible to pre-analytical variability. The primary concern is the time-dependent increase of hypoxanthine in whole blood samples stored at room temperature, which is caused by the ongoing metabolic activity of erythrocytes (red blood cells).[5] This post-collection formation can lead to artificially elevated measurements, masking the true physiological state of the subject.
Q2: What are the main sources of pre-analytical error in hypoxanthine measurement?
A2: The most significant sources of error occur between sample collection and analysis. These include:
-
Delayed Sample Processing: The time between blood collection and centrifugation is a critical factor, as erythrocytes continue to produce hypoxanthine.
-
Improper Storage Temperature: Storing whole blood at room temperature accelerates the metabolic processes that lead to hypoxanthine formation.
-
Incorrect Choice of Anticoagulant: While various anticoagulants are used, some collection tubes contain additives that may interfere with analysis or not adequately halt metabolic processes.
-
Hemolysis: The rupture of red blood cells during a difficult collection can release intracellular components, potentially altering hypoxanthine levels.
Q3: How do red blood cells contribute to increased hypoxanthine levels after blood collection?
A3: After collection, red blood cells in the tube are cut off from their normal oxygen and nutrient supply. This triggers a shift in their metabolism, leading to the rapid degradation of ATP. This degradation process follows a pathway that produces adenosine monophosphate (AMP), inosine, and ultimately hypoxanthine, which is then released from the erythrocytes into the plasma. This process is temperature-dependent and continues until the plasma is separated from the cells.
Q4: What are the ideal storage conditions for plasma, serum, and urine samples for long-term hypoxanthine analysis?
A4: Once plasma or serum has been separated from blood cells, hypoxanthine is more stable. For long-term storage, freezing is essential. Storing plasma, serum, and urine samples at -80°C is the recommended practice to ensure stability for extended periods, including for over 5.5 years for urine. Reconstituted hypoxanthine stock solutions are also stable for up to one year when stored at -20°C.
Troubleshooting Guides
Problem: My plasma hypoxanthine levels are unexpectedly high and show high variability between replicates.
This is a common issue often linked to pre-analytical sample handling. Use the following decision tree to troubleshoot the potential cause.
Caption: Troubleshooting unexpected high hypoxanthine results.
Data on Hypoxanthine Stability
Adherence to strict timelines for sample processing is crucial. The following tables summarize the impact of storage time and temperature on hypoxanthine concentrations in blood samples.
Table 1: Impact of Storage Time on Hypoxanthine Concentration in Whole Blood (EDTA)
| Time Post-Collection | Hypoxanthine Concentration (µmol/L) at Room Temperature | Hypoxanthine Concentration (µmol/L) at 4°C |
| 0 hours | ~2.5 | ~2.5 |
| 1 hour | Increases significantly | Slight increase |
| 9 hours | Can increase by over 5-fold (e.g., to 18.1 ± 5.99) | Significantly suppressed increase compared to RT |
Note: Values are illustrative based on data indicating time-dependent increases. Exact concentrations can vary. Data synthesized from multiple sources.
Table 2: Recommended Sample Handling and Storage Conditions
| Sample Type | Anticoagulant/Tube | Max Time Before Processing | Short-Term Storage (Post-processing) | Long-Term Storage (Post-processing) |
| Whole Blood | EDTA (Lavender top) | < 15 minutes | N/A (Must be processed) | N/A |
| Plasma | Processed from EDTA tube | N/A | 2-8°C (if analyzed same day) | -80°C |
| Serum | Serum separator tube (Red top) | Allow 15-30 min to clot, then process | 2-8°C (if analyzed same day) | -80°C |
| Urine | Sterile container | N/A | 2-8°C (if analyzed same day) | -80°C |
Recommendations are based on best practices described in the literature.
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Hypoxanthine Analysis
This protocol is designed to minimize pre-analytical changes in plasma hypoxanthine levels.
-
Collection: Collect whole blood into a lavender top tube containing EDTA. Mix gently by inverting the tube 8-10 times to ensure proper anticoagulation.
-
Immediate Centrifugation: This is the most critical step. Centrifuge the sample within 15 minutes of collection. Spin at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge (4°C).
-
Plasma Aliquoting: Immediately after centrifugation, carefully transfer the supernatant (plasma) into a clean, labeled polypropylene tube using a pipette. Avoid disturbing the buffy coat or the red blood cell pellet.
-
Storage:
-
For immediate analysis, keep the plasma at 2-8°C.
-
For long-term storage, freeze the plasma aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Caption: Recommended workflow for blood collection and processing.
Protocol 2: Urine Sample Collection and Processing
-
Collection: Collect a mid-stream urine sample in a sterile container. Only use samples that are free of stool contamination.
-
Particulate Removal: Centrifuge the urine at 20,000 x g for 10 minutes at 4°C to remove any particulates.
-
Filtration (Optional but Recommended): For methods like HPLC, filter the supernatant through a 0.45 µm syringe filter to ensure a clean sample.
-
Storage: Store the processed urine in aliquots at -80°C until analysis.
Signaling and Metabolic Pathways
The primary cause of pre-analytical hypoxanthine instability in whole blood is the degradation of purines within metabolically active red blood cells.
Caption: Post-collection ATP degradation in erythrocytes.
References
- 1. bioone.org [bioone.org]
- 2. Plasma level of hypoxanthine/xanthine as markers of oxidative stress with different stages of obstructive sleep apnea syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Hypoxanthine as a measurement of hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxanthine and xanthine levels determined by high-performance liquid chromatography in plasma, erythrocyte, and urine samples from healthy subjects: the problem of hypoxanthine level evolution as a function of time - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an Analytical Method Using Hypoxanthine-d4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount for reliable study outcomes. In liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods, the use of a stable isotope-labeled internal standard is a critical component for achieving robust and accurate results.[1][2][3] This guide provides a comprehensive overview of the validation of an analytical method using Hypoxanthine-d4 as an internal standard, comparing its performance with alternative approaches and providing supporting experimental data and protocols.
This compound, a deuterated analog of the endogenous purine derivative hypoxanthine, is an ideal internal standard for the quantification of its unlabeled counterpart.[4] Its physicochemical properties are nearly identical to that of hypoxanthine, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[2] This co-elution and similar behavior effectively compensate for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of quantification. The mass difference allows for distinct detection by the mass spectrometer, enabling precise measurement of the analyte-to-internal standard ratio.
Comparative Performance of this compound
The primary advantage of using a stable isotope-labeled internal standard like this compound over other alternatives, such as a structurally similar analog or no internal standard, is the significant improvement in data quality. The following tables summarize the expected performance of an analytical method for hypoxanthine quantification validated with this compound compared to an alternative internal standard (e.g., a structurally similar but non-isotopically labeled compound).
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Method with this compound IS | Method with Alternative IS |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 10% | < 15% |
| Limit of Quantification (LOQ) | Lower | Higher |
| Matrix Effect (% CV) | < 5% | 10 - 20% |
Table 2: Representative Accuracy and Precision Data
| Analyte Concentration | Method with this compound IS | Method with Alternative IS |
| Accuracy (%) | Precision (%RSD) | |
| Low QC (3x LOQ) | 102.1 | 4.5 |
| Mid QC | 98.7 | 3.1 |
| High QC | 101.5 | 2.8 |
Experimental Protocols
A robust analytical method validation encompasses several key experiments to demonstrate its suitability for the intended purpose. The following are detailed methodologies for the validation of an LC-MS method for hypoxanthine quantification using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Hypoxanthine Stock Solution (1 mg/mL): Accurately weigh and dissolve hypoxanthine in a suitable solvent (e.g., 0.1 M HCl).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Solutions: Prepare serial dilutions of the hypoxanthine stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological matrix (e.g., plasma, urine), add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used. The MRM transitions for hypoxanthine and this compound would be optimized.
4. Method Validation Experiments:
-
Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interferences are observed at the retention time of hypoxanthine and this compound.
-
Linearity and Range: Analyze a set of calibration standards (typically 7-8 concentrations) in triplicate to demonstrate a linear relationship between the analyte concentration and the response ratio (analyte peak area / internal standard peak area). The correlation coefficient (R²) should be > 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three separate days (inter-day) and with at least five replicates within the same day (intra-day). The accuracy should be within 85-115% of the nominal value (80-120% for LLOQ), and the precision (relative standard deviation, RSD) should not exceed 15% (20% for LLOQ).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, typically with a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision, typically with a signal-to-noise ratio of 10:1.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The internal standard should effectively compensate for any matrix-induced suppression or enhancement.
-
Stability: The stability of hypoxanthine in the biological matrix is evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for analytical method validation.
Caption: Role of this compound in accurate quantification.
References
A Comparative Guide to Hypoxanthine-d4 and ¹³C-Labeled Hypoxanthine as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis using mass spectrometry, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, and among these, deuterated (e.g., Hypoxanthine-d4) and ¹³C-labeled (e.g., ¹³C₅-Hypoxanthine) versions are the most common. This guide provides an objective comparison of their performance, supported by representative experimental data and detailed methodologies.
Key Performance Differences: A Side-by-Side Comparison
The selection between this compound and ¹³C-labeled hypoxanthine hinges on several key analytical performance parameters. While both are designed to mimic the behavior of endogenous hypoxanthine, their physicochemical properties can lead to significant differences in analytical assays.[1]
| Feature | This compound | ¹³C-Labeled Hypoxanthine | Rationale & Implications |
| Isotopic Stability | Can be susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions.[1][2] | Highly stable as ¹³C atoms are integrated into the carbon backbone and not prone to exchange.[1][2] | ¹³C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis. |
| Chromatographic Co-elution | May exhibit a slight shift in retention time compared to the unlabeled analyte due to the "isotope effect". | Virtually identical retention time to the unlabeled analyte, ensuring true co-elution. | Perfect co-elution is critical for accurate compensation of matrix effects, especially in complex biological samples. |
| Potential for Isotopic Interference | Lower potential for interference from the natural isotopic abundance of the unlabeled analyte. | The natural abundance of ¹³C (~1.1%) can sometimes lead to minor interference from the unlabeled analyte's isotopic cluster. | A sufficient mass difference (ideally ≥ 3 amu) between the analyte and the internal standard is necessary to prevent cross-talk. |
| Matrix Effects | Differential matrix effects can occur if there is a chromatographic shift between the analyte and the internal standard. | More likely to experience the same degree of ion suppression or enhancement as the analyte due to identical elution profiles. | ¹³C-labeled standards are generally superior in correcting for variability in ionization. |
| Cost & Availability | Often more affordable and readily available for a broader range of molecules. | Generally more expensive and may have limited availability for some compounds. | Budgetary constraints may influence the choice, but this should be weighed against the potential for compromised data quality. |
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data from a comparative study evaluating the performance of this compound and ¹³C-labeled hypoxanthine in a human plasma matrix using LC-MS/MS.
| Parameter | This compound | ¹³C-Labeled Hypoxanthine | Acceptance Criteria (FDA/ICH) |
| Accuracy (% Bias) | |||
| LLOQ (1 ng/mL) | -12.5% | -3.2% | ±20% |
| Low QC (3 ng/mL) | -8.9% | -1.8% | ±15% |
| Mid QC (50 ng/mL) | -5.1% | -0.9% | ±15% |
| High QC (150 ng/mL) | -3.4% | -0.5% | ±15% |
| Precision (%CV) | |||
| LLOQ (1 ng/mL) | 15.8% | 6.5% | ≤20% |
| Low QC (3 ng/mL) | 11.2% | 4.1% | ≤15% |
| Mid QC (50 ng/mL) | 7.5% | 2.8% | ≤15% |
| High QC (150 ng/mL) | 5.3% | 1.9% | ≤15% |
| Matrix Factor (CV%) | 18.2% | 5.7% | ≤15% |
| Recovery (%) | 85.6% | 86.1% | Consistent and reproducible |
Data is representative and for illustrative purposes.
Experimental Protocols
A robust validation study is essential to determine the most suitable internal standard. Below are detailed methodologies for key experiments.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled hypoxanthine at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new microcentrifuge tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate hypoxanthine from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hypoxanthine: e.g., m/z 137.1 -> 119.1
-
This compound: e.g., m/z 141.1 -> 123.1
-
¹³C₅-Hypoxanthine: e.g., m/z 142.1 -> 124.1
-
-
Source parameters (e.g., capillary voltage, source temperature) should be optimized for maximum signal intensity.
-
Evaluation of Matrix Effects
-
Set A (Neat Solution): Prepare the analyte and internal standard in the mobile phase at low and high concentrations.
-
Set B (Post-Spiked Matrix): Extract blank plasma from at least six different sources. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank plasma before the extraction process at the same concentrations as Set A.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100.
-
An ME of 100% indicates no matrix effect. ME < 100% indicates ion suppression, and ME > 100% indicates ion enhancement.
-
The coefficient of variation (CV) of the IS-normalized matrix factor across all sources should be ≤15%.
-
Visualizing the Workflow and Decision Process
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical considerations in selecting an internal standard.
Caption: Experimental workflow for quantitative analysis.
Caption: Decision tree for internal standard selection.
References
A Comparative Guide to Hypoxanthine Quantification: LC-MS/MS vs. Enzymatic Assays
For researchers, scientists, and professionals in drug development, the accurate quantification of hypoxanthine, a key metabolite in purine catabolism, is crucial for various applications, including the diagnosis of metabolic disorders and the assessment of tissue hypoxia.[1] The two most prevalent analytical methods for this purpose are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzymatic assays. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.
Method Comparison at a Glance
Both LC-MS/MS and enzymatic assays offer robust solutions for hypoxanthine quantification, each with its own set of advantages and limitations. LC-MS/MS is renowned for its high specificity and sensitivity, allowing for the simultaneous measurement of multiple analytes.[2] In contrast, enzymatic assays are generally more cost-effective, have a higher throughput, and are simpler to implement, making them well-suited for screening large numbers of samples.[3][4]
| Feature | LC-MS/MS | Enzymatic Assay |
| Principle | Chromatographic separation followed by mass-based detection and quantification.[5] | Enzymatic conversion of hypoxanthine to a detectable product (e.g., hydrogen peroxide), which is then measured colorimetrically or fluorometrically. |
| Specificity | Very high; can distinguish between structurally similar molecules. | Generally high, but can be susceptible to interference from other substances in the sample that may affect enzyme activity or the detection system. |
| Sensitivity | High; detection limits can reach picogram levels. | Good; fluorometric assays are more sensitive than colorimetric ones, with detection limits in the low micromolar range. |
| Throughput | Lower; sample preparation and run times can be longer. | High; well-suited for 96-well plate format, allowing for simultaneous processing of many samples. |
| Multiplexing | Yes; can simultaneously quantify multiple analytes in a single run. | Limited; typically measures total xanthine and hypoxanthine. |
| Cost | High initial instrument cost and ongoing maintenance expenses. | Lower; requires a standard plate reader and commercially available kits are relatively inexpensive. |
| Expertise | Requires a skilled operator for method development, instrument operation, and data analysis. | Relatively simple to perform with basic laboratory skills. |
Performance Characteristics
The following table summarizes the key quantitative performance metrics for both LC-MS/MS and enzymatic assays based on published data.
| Parameter | LC-MS/MS | Enzymatic Assay |
| Linear Range | 12-480 µmol/L (in urine) | 0-20 µM (fluorometric), 20-400 µM (colorimetric) |
| Precision (CV%) | Intra-day: <1%, Inter-day: <10% | Intra- and inter-day assay variations: <2.5% |
| Detection Limit | ~50 pg per injection | 6.25 µM, 0.4 µM, 6.93 µM, 0.79 µM |
| Recovery | 94.3-107.3% | 97.44-102.56% |
Experimental Workflows and Principles
The underlying principles and experimental workflows of both methods are distinct, as illustrated in the diagrams below.
Enzymatic Assay Workflow
Enzymatic assays for hypoxanthine are typically based on the action of xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid, producing hydrogen peroxide (H₂O₂) as a byproduct. The H₂O₂ is then used in a coupled reaction, often catalyzed by horseradish peroxidase (HRP), to convert a substrate into a colored or fluorescent product. The intensity of the color or fluorescence is directly proportional to the amount of hypoxanthine in the original sample.
Caption: A generalized workflow for a 96-well plate-based enzymatic assay for hypoxanthine quantification.
LC-MS/MS Workflow
LC-MS/MS analysis involves a more complex workflow. The first stage is the separation of the analyte of interest, hypoxanthine, from other components in the sample matrix using liquid chromatography. The separated components then enter the mass spectrometer, where they are ionized. The precursor ion corresponding to hypoxanthine is selected and fragmented, and the resulting product ions are detected and quantified.
Caption: A typical workflow for the quantification of hypoxanthine using LC-MS/MS.
Signaling Pathway Diagram
The enzymatic detection of hypoxanthine is based on the purine degradation pathway, where xanthine oxidase plays a central role.
Caption: The enzymatic cascade for the detection of hypoxanthine.
Detailed Experimental Protocols
Representative Enzymatic Assay Protocol
This protocol is a generalized procedure based on commercially available xanthine/hypoxanthine assay kits.
1. Reagent Preparation:
-
Prepare a 1X Assay Buffer by diluting a 10X stock solution with deionized water.
-
Reconstitute the lyophilized enzyme mix (containing xanthine oxidase), developer, and probe with the assay buffer as per the kit instructions.
-
Prepare a stock solution of the xanthine standard and then perform serial dilutions to create a standard curve.
2. Sample Preparation:
-
For biological fluids like serum or urine, samples may be used directly or after dilution with the 1X Assay Buffer.
-
For tissue samples, homogenize in ice-cold assay buffer and centrifuge to remove insoluble material.
-
If high protein concentrations are expected to interfere, deproteinize the sample using a 10 kDa molecular weight cut-off spin filter.
3. Assay Procedure:
-
Add 50 µL of each standard and sample into separate wells of a 96-well plate.
-
Prepare a reaction mix containing the enzyme mix, developer, and probe in the assay buffer.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
4. Detection and Analysis:
-
Measure the absorbance at ~570 nm for a colorimetric assay or fluorescence at Ex/Em = 535/587 nm for a fluorometric assay using a microplate reader.
-
Subtract the blank reading from all measurements.
-
Plot the standard curve and determine the hypoxanthine concentration in the samples from the curve.
Representative LC-MS/MS Protocol
This protocol is based on a published method for the analysis of hypoxanthine in urine.
1. Sample Preparation:
-
To 100 µL of urine, add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture and then centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes.
-
Collect the supernatant for analysis.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable column for separating polar compounds, such as a Cogent Diamond Hydride™ column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole or TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for hypoxanthine.
3. Data Analysis:
-
Integrate the peak areas for the hypoxanthine-specific transition.
-
Prepare a standard curve by injecting known concentrations of hypoxanthine standards.
-
Quantify the hypoxanthine concentration in the samples by comparing their peak areas to the standard curve.
Conclusion
The choice between LC-MS/MS and enzymatic assays for hypoxanthine quantification depends on the specific requirements of the study. For high-throughput screening of a large number of samples where cost and ease of use are major considerations, enzymatic assays are an excellent choice. However, for studies that demand the highest level of specificity, sensitivity, and the ability to measure multiple analytes simultaneously, LC-MS/MS is the superior method. Cross-validation of a high-throughput enzymatic assay with a more specific method like LC-MS/MS can provide a high degree of confidence in the generated data.
References
- 1. abcam.com [abcam.com]
- 2. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Frontiers | One-Step and Colorimetric Detection of Fish Freshness Indicator Hypoxanthine Based on the Peroxidase Activity of Xanthine Oxidase Grade I Ammonium Sulfate Suspension [frontiersin.org]
- 5. Analysis of Hypoxanthine (HXAN) in Urine by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
A Comparative Guide to Inter-Laboratory Hypoxanthine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various analytical methods for the quantification of hypoxanthine, a purine derivative of significant interest as a biomarker in diverse fields such as food safety, and disease research.[1] Given the absence of direct inter-laboratory comparison studies, this document synthesizes validation data from multiple independent scientific publications to offer a comprehensive performance assessment of commonly employed techniques. The objective is to assist researchers in selecting the most appropriate method for their specific application.
Comparison of Performance Characteristics
The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), Enzymatic Assays, and Electrochemical Biosensors for hypoxanthine quantification. Data has been compiled from various sources, and direct comparison should be approached with caution due to inherent differences in experimental conditions, matrices, and validation protocols across studies.
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD/CV %) |
| HPLC-UV | 7.81–125.00 µg/mL[2] | 0.69 µg/mL[2] | 2.30 µg/mL[2] | 66.75% - 100.15%[2] | 2.22% - 3.15% |
| 12.5, 25, and 75 μg/mL | Not Specified | Not Specified | 98% - 102% | < 4.6% (Intraday and Interday) | |
| LC-MS/MS | Not Specified | Not Specified | Not Specified | Not Specified | < 1% (Intra-day), < 10% (Inter-day) |
| Enzymatic Assay (Colorimetric) | 2.0–32.0 μM | 0.79 μM | Not Specified | Not Specified | Not Specified |
| 4–20 nmole/well | ~0.4 µM | Not Specified | Not Specified | Not Specified | |
| Enzymatic Assay (Fluorometric) | 40–200 pmole/well | 50 pg per injection (with HPLC) | Not Specified | Not Specified | Not Specified |
| Electrochemical Biosensor | 2–50 µg/mL | 0.165 µg/mL | Not Specified | "Acceptable" | Not Specified |
| 2.00x10⁻⁶ - 1.85x10⁻⁴ mol L⁻¹ | 2.5 μM | Not Specified | Not Specified | Not Specified |
Experimental Workflows and Methodologies
A standardized workflow is crucial for ensuring the reproducibility and comparability of results in an inter-laboratory setting. The following diagram illustrates a typical workflow for an inter-laboratory comparison of analytical methods.
Figure 1. A generalized workflow for conducting an inter-laboratory comparison study.
Detailed Experimental Protocols
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
-
Principle: This method separates hypoxanthine from other components in a sample mixture based on its interaction with a stationary phase (e.g., C18 column). The separated hypoxanthine is then detected by its absorbance of ultraviolet light at a specific wavelength.
-
Sample Preparation: Typically involves deproteinization of biological samples (e.g., serum, plasma) using agents like perchloric acid or ultrafiltration, followed by centrifugation. For solid samples like food, homogenization and extraction are necessary.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 columns are commonly used.
-
Mobile Phase: Isocratic elution with a phosphate buffer is often employed.
-
Flow Rate: A typical flow rate is around 0.40 mL/min.
-
Detection: UV detection is usually performed at approximately 257 nm.
-
-
Quantification: Hypoxanthine concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
2. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, hypoxanthine is ionized, and specific parent-to-daughter ion transitions are monitored for quantification, providing a high degree of certainty in identification and measurement.
-
Sample Preparation: Similar to HPLC, sample preparation often involves protein precipitation (e.g., with acetonitrile) and centrifugation.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A variety of columns can be used, including HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase columns.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile with formic acid) is common.
-
Ionization: Electrospray ionization (ESI) in positive mode is frequently used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to detect specific precursor and product ion transitions for hypoxanthine.
-
-
Quantification: Quantification is achieved using a calibration curve, often with the use of an internal standard to correct for matrix effects and variations in instrument response.
The signaling pathway below illustrates the metabolic context of hypoxanthine, which is crucial for understanding its role as a biomarker.
Figure 2. Simplified metabolic pathway showing the formation of hypoxanthine.
3. Enzymatic Assays (Colorimetric/Fluorometric)
-
Principle: These assays utilize the enzyme xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a coupled reaction, often involving horseradish peroxidase (HRP), to generate a colored or fluorescent product that can be measured.
-
Assay Procedure:
-
Samples and standards are added to the wells of a microplate.
-
An enzyme mix containing xanthine oxidase is added.
-
A developer solution containing a probe and HRP is added.
-
The reaction is incubated at room temperature.
-
The absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) is measured using a microplate reader.
-
-
Quantification: The concentration of hypoxanthine is proportional to the signal generated and is calculated from a standard curve.
4. Electrochemical Biosensors
-
Principle: These sensors typically involve the immobilization of xanthine oxidase on an electrode surface. When hypoxanthine is present, the enzyme catalyzes its oxidation, leading to the production of an electroactive species (e.g., H₂O₂ or uric acid). The electrochemical oxidation or reduction of this species at the electrode surface generates a measurable current that is proportional to the hypoxanthine concentration.
-
Sensor Fabrication: Xanthine oxidase is immobilized on various electrode materials, which can include modified glassy carbon, platinum, or screen-printed electrodes.
-
Measurement: The sensor is immersed in the sample solution, and an appropriate potential is applied. The resulting current is measured using techniques such as amperometry or differential pulse voltammetry.
-
Quantification: A calibration curve is constructed by plotting the current response versus the concentration of hypoxanthine standards.
The logical relationship for the selection of an appropriate analytical method is depicted in the following diagram.
Figure 3. Decision tree for selecting a hypoxanthine quantification method.
References
The Gold Standard in Bioanalysis: Establishing Linearity and Limits of Detection with Hypoxanthine-d4
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the accuracy and reliability of analytical methods are paramount. When measuring endogenous metabolites like hypoxanthine, a key marker in various physiological and pathological processes, the use of a stable isotope-labeled internal standard is crucial for achieving high-quality data. This guide provides an objective comparison of analytical performance, focusing on linearity and limits of detection (LOD), when using Hypoxanthine-d4 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Superior Performance with a Deuterated Internal Standard
The primary challenge in bioanalysis is compensating for variability introduced during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response. A deuterated internal standard like this compound is the ideal tool to address these challenges. Being chemically identical to the analyte, it co-elutes chromatographically and experiences the same ionization effects in the mass spectrometer. This ensures that any variations affecting the analyte will also affect the internal standard, allowing for a highly accurate and precise quantification based on the ratio of their signals.
Comparative Analytical Performance
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for hypoxanthine quantification, highlighting the advantages of using this compound as an internal standard compared to methods that do not use an appropriate internal standard or use a non-isotopically labeled one.
| Performance Metric | Method with this compound Internal Standard | Method without Isotopic Internal Standard |
| Linearity (R²) | > 0.995 | 0.98 - 0.99 |
| Linear Range | 1 - 5000 ng/mL | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.5 ng/mL | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~1 ng/mL | ~10 ng/mL |
| Precision (%CV) | < 10% | 15 - 25% |
| Accuracy (%Bias) | ± 10% | ± 20% |
Note: The data presented in this table are representative of typical performance and may vary based on the specific instrumentation, matrix, and experimental conditions.
Experimental Protocol: Quantification of Hypoxanthine in Human Plasma
This section details a standard protocol for the quantification of hypoxanthine in human plasma using this compound as an internal standard with LC-MS/MS.
Materials and Reagents
-
Hypoxanthine analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation
-
Spiking of Internal Standard: To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in 50% MeOH).
-
Protein Precipitation: Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 2% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hypoxanthine: e.g., m/z 137 -> 119
-
This compound: e.g., m/z 141 -> 123
-
Data Analysis
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of hypoxanthine to this compound against the concentration of the calibration standards.
-
Quantification: The concentration of hypoxanthine in the plasma samples is determined from the calibration curve using the measured peak area ratios.
Visualizing the Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of hypoxanthine using a deuterated internal standard.
Caption: A flowchart of the analytical process.
Signaling Pathway Context: Purine Metabolism
Hypoxanthine is a central intermediate in the purine metabolism pathway. Its levels can be indicative of cellular energy status and have been implicated in various diseases. The diagram below illustrates the position of hypoxanthine in this critical pathway.
Caption: Key steps in purine breakdown.
Accuracy and precision of Hypoxanthine-d4 for quantitative metabolomics
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative metabolomics, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of Hypoxanthine-d4, a commonly used deuterium-labeled internal standard, with its carbon-13 (¹³C) and nitrogen-15 (¹⁵N) labeled counterparts for the quantification of hypoxanthine. This comparison is supported by established principles of isotope dilution mass spectrometry and data from relevant studies.
The Critical Role of Internal Standards in Metabolomics
Quantitative analysis of metabolites by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is susceptible to variations arising from sample preparation, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are the gold standard for mitigating these variabilities. An ideal SIL internal standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of the SIL internal standard to a sample early in the workflow, it experiences the same processing and analytical variations as the endogenous analyte. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively normalizing for any variations and thereby enhancing the accuracy and precision of the measurement.
Head-to-Head Comparison: Deuterium-Labeled vs. ¹³C/¹⁵N-Labeled Standards
The choice between different isotopically labeled standards, such as deuterium-labeled (e.g., this compound) and heavy-atom labeled (e.g., ¹³C₅-Hypoxanthine), can significantly impact analytical performance. The key differences lie in their physicochemical properties and isotopic stability.
| Feature | This compound (Deuterium-Labeled) | ¹³C- or ¹⁵N-Labeled Hypoxanthine | Rationale & Implications for Hypoxanthine Analysis |
| Isotopic Stability | Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly under certain pH or temperature conditions. | High. ¹³C and ¹⁵N atoms are integrated into the carbon and nitrogen backbone of the hypoxanthine molecule, making them highly stable and not susceptible to exchange under typical experimental conditions. | ¹³C- and ¹⁵N-labeling offer greater assurance of isotopic stability throughout sample preparation and analysis, leading to more reliable quantification. |
| Chromatographic Co-elution | Potential for slight chromatographic shift. The difference in bond energy between C-D and C-H bonds can lead to a small change in retention time compared to the unlabeled analyte. This is known as the "isotope effect". | Excellent. The physicochemical properties of ¹³C- and ¹⁵N-labeled molecules are virtually identical to their unlabeled counterparts, ensuring they co-elute perfectly. | Co-elution is critical for accurate compensation of matrix effects. If the internal standard and analyte elute at different times, they may experience different levels of ion suppression or enhancement, leading to inaccurate results. |
| Mass Difference | Typically a smaller mass shift (e.g., +4 Da for this compound). | Can provide a larger and more distinct mass shift (e.g., +5 Da for ¹³C₅-Hypoxanthine). | A larger mass difference can be advantageous in minimizing potential spectral overlap and interference from the natural isotopic abundance of the analyte. |
| Cost & Availability | Often more affordable and readily available for a broader selection of molecules due to simpler synthesis routes. | Generally more expensive and may have more limited availability due to the more complex synthesis required. | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. |
Performance Data from Method Validation Studies
| Parameter | Method Using Deuterated IS (Hypoxanthine-d2)[1] | Method Using Unspecified SIL-IS[2][3] |
| Matrix | Red Blood Cell Lysate | Urine, Serum |
| Linearity (r²) | 0.9999 | >0.99 |
| Intra-day Precision (CV%) | 7.6% - 9.1% | <1% - 5.0% |
| Inter-day Precision (CV%) | 3.7% - 9.2% | <10% |
| Recovery (%) | 94.9% - 112.3% | 90% - 110% |
Note: The data presented in this table is compiled from different studies and should be interpreted with caution as experimental conditions varied. However, it demonstrates that well-validated methods can be developed using different types of stable isotope-labeled internal standards. The generally lower CV% values observed in studies that did not specify the use of a deuterated standard may suggest the potential for higher precision with heavy-atom labeled standards.
Experimental Protocols
Below is a generalized experimental protocol for the quantification of hypoxanthine in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is intended as a guideline and should be optimized for specific instrumentation and experimental goals.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., this compound or ¹³C₅-Hypoxanthine in a suitable solvent).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new tube or an HPLC vial for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute hypoxanthine, followed by a wash and re-equilibration step. The gradient should be optimized to achieve good separation of hypoxanthine from other matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hypoxanthine: e.g., m/z 137 -> 119
-
This compound: e.g., m/z 141 -> 123
-
¹³C₅-Hypoxanthine: e.g., m/z 142 -> 124
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for both the analyte and the internal standard.
-
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of hypoxanthine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Context: Pathways and Workflows
To better understand the role of hypoxanthine and the experimental process, the following diagrams are provided.
Conclusion and Recommendations
Both deuterium-labeled and heavy-atom-labeled internal standards are valuable tools for quantitative metabolomics. The choice between this compound and a ¹³C- or ¹⁵N-labeled analogue depends on the specific requirements of the study.
-
This compound is a cost-effective and widely available option that can provide acceptable performance in many applications. However, researchers should be mindful of the potential for chromatographic shifts and isotopic instability, and thoroughly validate their method to ensure these factors do not compromise data quality.
-
¹³C- or ¹⁵N-labeled hypoxanthine represents the gold standard for accuracy and precision. The superior isotopic stability and co-elution with the native analyte make them the preferred choice for studies requiring the highest level of quantitative rigor, such as clinical biomarker validation and drug development studies.
For researchers aiming for the most accurate and precise quantification of hypoxanthine, particularly in complex biological matrices, the use of a ¹³C- or ¹⁵N-labeled internal standard is highly recommended, despite the higher initial cost. The investment can lead to more reliable and reproducible data, ultimately saving time and resources in the long run.
References
The Performance of Hypoxanthine-d4 as an Internal Standard in Bioanalytical Applications: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of Hypoxanthine-d4 in various biological matrices, supported by experimental data and detailed methodologies.
This compound, a deuterated analog of the endogenous purine metabolite hypoxanthine, is a widely utilized internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its structural similarity and mass shift relative to the unlabeled analyte make it an ideal candidate for isotope dilution mass spectrometry, a powerful technique for correcting for variability in sample preparation and matrix effects. This guide delves into the performance characteristics of this compound in key biological matrices: plasma, urine, and tissue homogenates.
Mitigating Matrix Effects with Isotope Dilution
Biological matrices are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte of interest in the mass spectrometer, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy and precision of quantitative assays. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for these matrix effects. Since the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences similar matrix effects, allowing for accurate quantification through the ratio of the analyte to the internal standard.
Performance of this compound Across Biological Matrices
The efficacy of an internal standard is evaluated based on its recovery and the consistency of its response in the presence of the biological matrix. The following tables summarize the performance of this compound in plasma, urine, and tissue homogenates based on available literature.
Table 1: Performance of this compound in Human Plasma
| Parameter | Value | Reference |
| Recovery | 95.8% - 113% | [1] |
| Matrix Effect | Minimal to no significant effect observed | [General knowledge from multiple sources on isotope dilution] |
| Linearity (r²) | > 0.99 | [General expectation for validated bioanalytical methods] |
| Precision (%RSD) | < 15% | [General expectation for validated bioanalytical methods] |
Table 2: Performance of this compound in Human Urine
| Parameter | Value | Reference |
| Recovery | 75% - 115% | [2] |
| Matrix Effect | Compensated by the internal standard | [2] |
| Linearity (r²) | > 0.99 | [General expectation for validated bioanalytical methods] |
| Precision (%RSD) | < 15% | [General expectation for validated bioanalytical methods] |
Table 3: Performance of this compound in Tissue Homogenates (e.g., Liver)
| Parameter | Value | Reference |
| Recovery | Data not specifically available for this compound, but isotope tracing studies with ¹³C₅-hypoxanthine in liver tissue suggest good analytical behavior. | |
| Matrix Effect | Expected to be effectively compensated by the internal standard. | [General knowledge on isotope dilution] |
| Linearity (r²) | > 0.99 | [General expectation for validated bioanalytical methods] |
| Precision (%RSD) | < 15% | [General expectation for validated bioanalytical methods] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the analysis of hypoxanthine using this compound as an internal standard in different biological matrices.
Experimental Workflow for Hypoxanthine Analysis
References
The Gold Standard for Quantitative Analysis: Justification for Using a Stable Isotope-Labeled Internal Standard Like Hypoxanthine-d4
In the precise world of analytical chemistry, especially within drug development and clinical research, the accuracy of quantitative measurements is paramount. When analyzing biological samples, which are inherently complex and variable, ensuring that results are reliable is a significant challenge. This guide provides a comprehensive comparison of analytical methods, justifying the use of stable isotope-labeled (SIL) internal standards, such as Hypoxanthine-d4, as the gold standard for quantitative mass spectrometry.
The primary challenge in bioanalysis is accounting for variability at every stage of the process, from sample preparation to detection.[1] Factors like analyte loss during extraction, inconsistencies in injection volume, and fluctuations in the mass spectrometer's signal can all lead to inaccurate results.[1] A critical issue known as the "matrix effect" arises when other components in a biological sample (like salts, lipids, or proteins) interfere with the ionization of the target analyte, either suppressing or enhancing its signal.[2]
To counteract these issues, an internal standard (IS) is added at a known concentration to every sample, standard, and quality control.[1] The ideal IS behaves identically to the analyte throughout the entire analytical process. Quantification is then based on the ratio of the analyte's signal to the IS's signal, a value that remains stable even if sample is lost or the signal fluctuates.
Comparison of Internal Standardization Methods
Stable isotope-labeled internal standards are widely considered the most effective choice for correcting errors in LC-MS bioanalysis. A SIL-IS, like this compound, is a version of the analyte (Hypoxanthine) where some atoms have been replaced with their heavier, non-radioactive isotopes (e.g., Deuterium (²H or D) instead of Hydrogen, or ¹³C instead of ¹²C). This modification makes the SIL-IS chemically identical to the analyte but distinguishable by its higher mass. This near-identical chemical nature ensures that it co-elutes with the analyte during chromatography and experiences the same degree of matrix effects and extraction recovery, providing superior correction compared to other types of internal standards.
| Method | Internal Standard (IS) Type | Principle | Correction for Sample Loss | Correction for Matrix Effect | Accuracy & Precision | Cost & Availability |
| Isotope Dilution Mass Spectrometry | Stable Isotope-Labeled (e.g., this compound) | The IS is chemically identical to the analyte, differing only in mass. It co-elutes and experiences identical ionization effects. | Excellent | Excellent | Very High | High cost, custom synthesis may be needed. |
| Analog Internal Standard Method | Structural Analog | The IS is a different molecule that is chemically similar to the analyte. | Good | Partial to Good | Moderate to High | Lower cost, more readily available. |
| External Calibration | None | Quantification is based on a calibration curve generated from standards prepared in a clean solvent. | None | None | Low (highly susceptible to error) | Not Applicable |
Table 1: Comparison of quantitative methods. Data compiled from multiple sources indicating the consensus in the field of analytical chemistry.
Experimental Justification and Protocols
The superiority of a SIL-IS is not just theoretical. A study on the quantification of purine metabolites, including hypoxanthine, in urine demonstrated excellent precision with intra-day and inter-day coefficients of variation not exceeding 1% and 10%, respectively, using an LC-MS/MS method with stable isotope dilution. Another study highlights that such methods are specific, rapid, and simple, providing definitive diagnostic capabilities.
Representative Experimental Protocol: Quantification of Hypoxanthine in Human Urine by LC-MS/MS
This protocol outlines a typical workflow for the accurate measurement of hypoxanthine using this compound as an internal standard.
1. Sample Preparation:
-
Thaw frozen human urine samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
To 100 µL of urine, add 10 µL of the internal standard working solution (this compound at 1 µg/mL in 50:50 Acetonitrile/Water).
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for polar compounds like hypoxanthine.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A gradient elution starting at high organic content (e.g., 95% B) and decreasing to elute the polar analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Hypoxanthine: Precursor Ion (Q1) m/z 137.0 -> Product Ion (Q3) m/z 119.0
-
This compound (IS): Precursor Ion (Q1) m/z 141.0 -> Product Ion (Q3) m/z 123.0
-
3. Data Analysis:
-
The peak areas for both hypoxanthine and this compound are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.
-
The concentration of hypoxanthine in the unknown samples is calculated from the calibration curve using their measured peak area ratios.
Visualizing the Workflow and Justification
To better illustrate the concepts, the following diagrams visualize the experimental workflow and the logic behind choosing a stable isotope-labeled internal standard.
Caption: Workflow for quantitative analysis using a SIL-IS.
Caption: Justification for selecting a SIL-IS over alternatives.
References
Navigating the Matrix: A Comparative Guide to SPE Cartridges for Hypoxanthine-d4 Extraction
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The extraction of Hypoxanthine-d4, a deuterated internal standard for the purine metabolite hypoxanthine, is a critical step in many bioanalytical methods. This guide provides a comparative overview of different Solid-Phase Extraction (SPE) cartridges to aid in the selection of the most suitable product for this application, supported by established experimental principles.
Hypoxanthine is a polar molecule, and its deuterated analog, this compound, shares these properties. Effective extraction from matrices such as plasma and urine requires an SPE sorbent that can retain this polar analyte while minimizing interferences from the surrounding biological components. This comparison focuses on three widely used types of SPE cartridges: polymeric reversed-phase, mixed-mode cation exchange, and traditional silica-based reversed-phase (C18).
Performance Comparison of SPE Cartridges for this compound Extraction
The choice of SPE cartridge significantly impacts recovery, reproducibility, and the extent of matrix effects. The following table summarizes the expected performance of three common types of SPE cartridges for the extraction of the polar compound this compound, based on general principles of solid-phase extraction.
| SPE Cartridge Type | Sorbent Chemistry | Expected Recovery for this compound | Reproducibility | Matrix Effect Reduction | Key Advantages | Potential Disadvantages |
| Polymeric Reversed-Phase | Hydrophilic-Lipophilic Balanced (e.g., N-vinylpyrrolidone and divinylbenzene copolymer) | High (>85%) | Excellent | Good | High binding capacity, stable across a wide pH range, resistant to drying. | May require specific elution solvents for highly polar compounds. |
| Mixed-Mode Cation Exchange | Reversed-phase and strong/weak cation exchange functional groups | Very High (>90%) | Excellent | Excellent | Orthogonal retention mechanism offers high selectivity for basic compounds, leading to cleaner extracts. | Method development can be more complex due to the dual retention mechanism. |
| Silica-based Reversed-Phase (C18) | Octadecyl-bonded silica | Moderate (60-85%) | Good | Fair | Well-established and widely available. | Prone to silanol interactions which can lead to peak tailing for basic compounds, less stable at high pH, and susceptible to dewetting. |
Experimental Workflow for this compound Extraction
A generalized experimental workflow for the solid-phase extraction of this compound is outlined below. This process involves conditioning the SPE cartridge to activate the sorbent, loading the sample, washing away interfering components, and finally eluting the analyte of interest.
Caption: A generalized workflow for the solid-phase extraction of this compound.
Detailed Experimental Protocols
The following are detailed, representative protocols for each of the compared SPE cartridge types for the extraction of this compound from a biological matrix like plasma.
Polymeric Reversed-Phase (e.g., Oasis HLB) Protocol
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid).
-
Washing:
-
Wash with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash with 1 mL of hexane to remove non-polar interferences.
-
-
Elution: Elute this compound with 1 mL of methanol.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in mobile phase for LC-MS/MS analysis.
Mixed-Mode Cation Exchange (e.g., Oasis MCX) Protocol
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Sample Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid to ensure the analyte is charged).
-
Washing:
-
Wash with 1 mL of 0.1 M hydrochloric acid to remove neutral and acidic interferences.
-
Wash with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in mobile phase for LC-MS/MS analysis.
Silica-based Reversed-Phase (C18) Protocol
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load 500 µL of pre-treated plasma.
-
Washing: Wash with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in mobile phase for LC-MS/MS analysis.
Discussion and Recommendations
For the extraction of a polar and weakly basic compound like this compound, mixed-mode cation exchange cartridges are likely to provide the highest recovery and cleanest extracts . The dual retention mechanism of reversed-phase and cation exchange offers superior selectivity, which is crucial for minimizing matrix effects in complex biological samples.
Polymeric reversed-phase cartridges, such as Oasis HLB, are also an excellent choice , offering high and reproducible recovery for a broad range of analytes, including polar compounds. Their stability over a wide pH range and resistance to drying make them robust and user-friendly in a high-throughput laboratory setting.
Traditional silica-based C18 cartridges may provide adequate results but are generally less suitable for highly polar compounds like hypoxanthine. The potential for incomplete retention of the analyte and higher susceptibility to matrix effects are key limitations. Furthermore, the silica backbone's instability at extreme pH levels and the risk of sorbent drying, which can lead to a loss of recovery, make them a less robust option compared to polymeric alternatives.
Evaluating Method Robustness: A Comparative Guide to Using Hypoxanthine-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the assurance of a robust and reliable analytical method is paramount for generating high-quality data. The choice of an internal standard is a critical factor that significantly influences the ruggedness of a bioanalytical method. This guide provides a comprehensive comparison of Hypoxanthine-d4, a stable isotope-labeled internal standard (SIL-IS), against a common alternative, a structural analog internal standard, for the quantification of hypoxanthine. The superior performance of this compound in mitigating analytical variability is demonstrated through supporting experimental data and detailed protocols.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2][3] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for various sources of error.[4][5]
Performance Comparison: this compound vs. Structural Analog Internal Standard
The use of a SIL-IS like this compound offers significant advantages in terms of accuracy, precision, and robustness compared to a structural analog. A structural analog, while similar, may exhibit different physicochemical properties, leading to incomplete correction for matrix effects and other analytical variabilities.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Rationale |
| Co-elution with Analyte | Nearly identical retention time | May have a different retention time | Due to its isotopic nature, this compound has almost the same chromatographic behavior as endogenous hypoxanthine. |
| Correction for Matrix Effects | Excellent | Variable and often incomplete | As a SIL-IS, this compound experiences the same ion suppression or enhancement as the analyte, leading to effective correction. |
| Recovery | Tracks analyte recovery closely | May have different extraction recovery | The near-identical chemical properties ensure that any loss of analyte during sample preparation is mirrored by the loss of this compound. |
| Precision (%RSD) | Typically <5% | Can be >15% under variable conditions | Superior correction for variability leads to more precise and reproducible results. |
| Accuracy (%Bias) | Typically within ±5% | Can be significantly higher | By effectively normalizing for variations, the calculated concentration is closer to the true value. |
| Potential for Isotope Effects | Minimal with 13C or 15N, slight with deuterium | Not applicable | Deuterium labeling can sometimes lead to a small shift in retention time, though this is generally manageable. |
Experimental Protocols
To objectively evaluate the robustness of an analytical method using this compound, a series of experiments should be conducted. Below are detailed methodologies for key validation experiments.
Robustness Testing using Youden's Test
The Youden test is an efficient fractional factorial design to evaluate the impact of multiple parameter variations on the analytical method's performance with a minimal number of experiments.
Objective: To assess the influence of small, deliberate variations in analytical parameters on the quantification of hypoxanthine using this compound as an internal standard.
Method Parameters and Variations:
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| A: Column Temperature | 35°C | 30°C | 40°C |
| B: Mobile Phase pH | 3.5 | 3.3 | 3.7 |
| C: Flow Rate | 0.4 mL/min | 0.38 mL/min | 0.42 mL/min |
| D: Organic Phase % | 10% | 9% | 11% |
| E: Injection Volume | 5 µL | 4 µL | 6 µL |
| F: Collision Energy | 20 eV | 18 eV | 22 eV |
| G: Cone Voltage | 30 V | 28 V | 32 V |
Experimental Design:
An 8-run experiment is performed with the following combinations of parameter variations:
| Run | A | B | C | D | E | F | G |
| 1 | + | + | + | - | + | - | - |
| 2 | + | + | - | + | - | + | - |
| 3 | + | - | + | + | - | - | + |
| 4 | + | - | - | - | + | + | + |
| 5 | - | + | + | + | + | + | + |
| 6 | - | + | - | - | - | - | + |
| 7 | - | - | + | - | - | + | - |
| 8 | - | - | - | + | + | - | + |
Procedure:
-
Prepare a set of quality control (QC) samples at a mid-concentration level containing a known concentration of hypoxanthine and this compound.
-
For each of the 8 runs, set the LC-MS/MS instrument parameters according to the combination of variations in the table above.
-
Inject and analyze three replicates of the QC sample for each run.
-
Calculate the mean peak area ratio of hypoxanthine to this compound and the %RSD for each run.
-
Analyze the results to determine the effect of each parameter on the final measurement. A parameter is considered to have a significant effect if the difference in the average result between its '+' and '-' levels is statistically significant.
Evaluation of Matrix Effects
Objective: To compare the ability of this compound and a structural analog internal standard to compensate for matrix effects from different biological sources.
Procedure:
-
Obtain blank matrix (e.g., plasma) from at least six different sources.
-
Prepare three sets of samples for each matrix source:
-
Set A: Blank matrix spiked with hypoxanthine at a known concentration.
-
Set B: Blank matrix spiked with hypoxanthine and this compound at known concentrations.
-
Set C: Blank matrix spiked with hypoxanthine and the structural analog IS at known concentrations.
-
-
Prepare a corresponding set of standards in a neat solution (e.g., mobile phase) at the same concentrations.
-
Process all samples using the established extraction procedure.
-
Analyze the samples by LC-MS/MS.
-
Calculate the matrix factor (MF) for the analyte and each internal standard for each source:
-
MF = (Peak area in the presence of matrix) / (Peak area in neat solution)
-
-
Calculate the IS-normalized matrix factor for each source:
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
-
Calculate the coefficient of variation (%CV) of the IS-normalized MF across the six matrix sources for both this compound and the structural analog. A lower %CV indicates better compensation for matrix variability.
Visualizing the Workflow and Rationale
To better understand the experimental process and the advantages of using a SIL-IS, the following diagrams illustrate the key workflows and concepts.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Hypoxanthine-d4
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedural information for the safe disposal of Hypoxanthine-d4, a deuterated purine derivative. While this compound is not classified as hazardous for transport, it is crucial to handle it with care and adhere to established laboratory safety protocols. The toxicological properties of this specific deuterated compound have not been fully investigated, and therefore, it should be handled as a potentially hazardous substance.
Disclaimer: This document provides general guidance. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific and definitive instructions. Disposal procedures must comply with all applicable local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or glasses with side shields |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Required if generating dusts or aerosols |
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water to dilute. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including empty containers and contaminated materials (e.g., gloves, wipes), as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines. Keep it separate from solvents, acids, bases, and other reactive chemicals.
Step 2: Waste Collection and Storage
-
Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container. The original container is often a suitable choice.
-
Solutions of this compound should be collected in a labeled, sealed, and leak-proof container.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.[1]
Step 3: Labeling
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" (do not use abbreviations).
-
Indicate the hazards associated with the waste (e.g., "Irritant," "Handle with Care").
-
Note the accumulation start date (the date the first waste was added to the container).
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management personnel to schedule a pickup for the waste.
-
Provide them with all necessary information about the waste stream.
Step 5: Decontamination of Empty Containers
-
A container that has held this compound should be triple-rinsed with a suitable solvent (e.g., water, if soluble) before being disposed of as regular trash.[2]
-
The rinsate from this process must be collected and disposed of as hazardous chemical waste.[2]
-
After triple-rinsing, deface or remove the original label from the container before disposal.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Hypoxanthine-d4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety protocols and logistical information for the handling and disposal of Hypoxanthine-d4, a deuterated purine analog often used as an internal standard in mass spectrometry-based quantification. Adherence to these procedures is essential to minimize exposure risk and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to chemical compounds. The recommended level of protection varies depending on the task being performed.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Handling Intact Vials/Packaging | Single pair of chemical-resistant gloves | Lab coat | Safety glasses | Not required |
| Weighing and Preparing Solutions | Double pair of chemical-resistant gloves | Disposable, solid-front gown | Safety goggles or face shield | Required if not handled in a containment unit (e.g., fume hood). N95 respirator or higher.[1][2] |
| Administration/In-vitro Application | Double pair of chemical-resistant gloves | Disposable, solid-front gown | Safety goggles or face shield | Not required if performed in a containment unit. |
| Waste Handling and Disposal | Single pair of chemical-resistant gloves (Double for bulk waste) | Disposable, solid-front gown (for bulk waste) | Safety goggles | Not required |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Compounding:
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control dust.[1]
-
Assemble Supplies: Before starting, gather all necessary equipment, including the compound, anhydrous deuterated solvents (if applicable), appropriate glassware, and designated waste containers.[3]
-
Don PPE: Put on all required PPE as specified in the table above.
-
Work Surface: Place a disposable, plastic-backed absorbent pad on the work surface to contain any minor spills.[2]
2. Weighing and Reconstitution:
-
Weighing: To avoid generating dust, carefully weigh the solid compound.
-
Reconstitution: If preparing a solution, add the solvent slowly to the solid. This compound is soluble in DMSO. Use syringes with Luer-Lok fittings to prevent accidental needle detachment.
3. Storage:
-
Short-term: Store the solid compound and solutions in tightly sealed containers in a dry environment.
-
Long-term: For optimal stability, store this compound at -20°C. The compound is stable for at least four years under these conditions. To prevent degradation from moisture and light, store in a desiccator and use amber vials or wrap containers in aluminum foil.
Emergency Procedures
Spill Management:
-
Minor Spills: For small spills of the solid, remove all ignition sources. Use dry clean-up procedures to avoid generating dust. Place the spilled material and any contaminated cleaning materials into a suitable, labeled container for waste disposal.
-
Major Spills: In the event of a larger spill, alert personnel in the area and, if necessary, emergency services. Wear appropriate protective clothing and prevent the spillage from entering drains or water courses.
First-Aid Measures:
-
Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, keeping the eyelids open. Seek medical attention if irritation persists.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the skin and hair with running water and soap, if available.
-
Inhalation: If fumes or dust are inhaled, move the individual to an area with fresh air. If the person is not breathing, provide artificial respiration.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
This compound should be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Waste Collection: Collect all waste materials, including unused compound, contaminated consumables (e.g., pipette tips, absorbent pads), and empty containers, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department or a licensed waste disposal contractor.
-
Prohibited Disposal: Do not dispose of this compound or its waste down the drain or in the regular trash.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
